molecular formula C6H13N2O+ B1238278 (R)-Nipecotamide(1+)

(R)-Nipecotamide(1+)

货号: B1238278
分子量: 129.18 g/mol
InChI 键: BVOCPVIXARZNQN-RXMQYKEDSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-nipecotamide(1+) is the cation resulting from the protonation of the piperidine nitrogen of (R)-nipecotamide. It is a conjugate acid of a (R)-nipecotamide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H13N2O+

分子量

129.18 g/mol

IUPAC 名称

(3R)-piperidin-1-ium-3-carboxamide

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1/t5-/m1/s1

InChI 键

BVOCPVIXARZNQN-RXMQYKEDSA-O

SMILES

C1CC(C[NH2+]C1)C(=O)N

手性 SMILES

C1C[C@H](C[NH2+]C1)C(=O)N

规范 SMILES

C1CC(C[NH2+]C1)C(=O)N

产品来源

United States

Foundational & Exploratory

(R)-Nipecotamide(1+): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed examination of the chemical structure, properties, and known biological activities of (R)-Nipecotamide in its protonated state, (R)-Nipecotamide(1+).

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a compound of interest due to its potential pharmacological applications. In biological systems, the nitrogen atom within the piperidine ring can be protonated, forming the conjugate acid (R)-Nipecotamide(1+), which is crucial for its interactions within a physiological environment.

Chemical Structure and Physicochemical Properties

(R)-Nipecotamide is a heterocyclic organic compound.[1] Its structure consists of a piperidine ring substituted with a carboxamide group at the 3-position, with the stereochemistry at this position being (R).

Table 1: Chemical Identifiers for (R)-Nipecotamide

IdentifierValue
IUPAC Name (3R)-piperidine-3-carboxamide[2]
Molecular Formula C₆H₁₂N₂O[2][3]
SMILES C1C--INVALID-LINK--C(=O)N[2]
InChI Key BVOCPVIXARZNQN-RXMQYKEDSA-N[2]
CAS Number 168749-30-2[2][3]

Table 2: Physicochemical Properties of Nipecotamide

PropertyValueNotes
Molecular Weight 128.17 g/mol [2][3]
Melting Point 103-106 °C[4][5]Data for the racemic mixture
Boiling Point 311.7 ± 31.0 °C[3]Predicted
Density 1.060 ± 0.06 g/cm³[3]Predicted
pKa 16.50 ± 0.20[3]Predicted
Solubility Slightly soluble in DMF, DMSO, Methanol, and Water[3]
Appearance White to Off-White Solid[3]

Pharmacological Properties and Mechanism of Action

The biological activities of nipecotamide have been associated with antithrombotic and potential neuroprotective effects.

Antithrombotic Activity

Nipecotamide has been shown to exhibit antithrombotic properties by elevating cyclic adenosine monophosphate (cAMP) levels in platelets.[1] This increase in intracellular cAMP enhances platelet function and prevents aggregation induced by adenosine diphosphate (ADP). The elevation of cAMP is a key signaling mechanism for inhibiting platelet activation.

Signaling Pathway for cAMP-Mediated Inhibition of Platelet Aggregation

The inhibitory effect of elevated cAMP on platelet aggregation is mediated through a complex signaling cascade. The binding of inhibitory agonists, such as prostacyclin (PGI₂), to their Gs-protein coupled receptors on the platelet surface activates adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cAMP.

Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets that collectively inhibit platelet activation. These include:

  • Inhibition of Calcium Mobilization: PKA phosphorylates the inositol triphosphate (IP₃) receptor, which inhibits the release of Ca²⁺ from the dense tubular system.

  • Inhibition of Myosin Light Chain (MLC) Phosphorylation: PKA can interfere with the RhoA-Rho kinase pathway, which is responsible for inhibiting myosin light chain phosphatase (MLCP). By preventing the inhibition of MLCP, and also by reducing calcium-dependent activation of myosin light chain kinase (MLCK), PKA ultimately reduces the phosphorylation of MLC, which is essential for platelet shape change and aggregation.

  • Inhibition of Granule Secretion: The overall reduction in intracellular signaling, including calcium levels and cytoskeletal rearrangement, leads to the inhibition of the release of pro-aggregatory factors from platelet granules.

Conversely, pro-aggregatory signals, such as those from ADP binding to P2Y₁₂ receptors (a Gi-coupled receptor), inhibit adenylyl cyclase, leading to a decrease in cAMP levels and promoting platelet activation.

Figure 1: Simplified signaling pathway of cAMP-mediated platelet inhibition.

Neuroprotective Potential

Preliminary research on animal models suggests that nipecotamide may have neuroprotective properties. These studies have indicated potential improvements in memory and learning, as well as protection against neurodegenerative conditions like Alzheimer's disease. However, these findings are based on animal studies, and further clinical research is necessary to confirm these effects in humans.

It is noteworthy that structurally related isonipecotamide derivatives have been investigated as dual inhibitors of thrombin and cholinesterase, showing potential for Alzheimer's disease treatment.[6]

Table 3: In Vitro Inhibitory Activity of a Representative Isonipecotamide Derivative (Compound 1 in source) [7]

TargetIC₅₀ (µM)Kᵢ (µM)
Thrombin (bovine) 0.023 ± 0.0010.018
Factor Xa (human) > 50-
Acetylcholinesterase (eeAChE) 0.078 ± 0.0030.058
Butyrylcholinesterase (eqBChE) 4.8 ± 0.23.2

Note: This data is for an isonipecotamide derivative and not (R)-Nipecotamide itself. It is presented here for contextual purposes regarding related structures.

Experimental Protocols

General Synthesis of Nipecotamide

One common method for the synthesis of racemic nipecotamide involves the hydrogenation of nicotinamide.

Example Protocol for Racemic 3-Piperidinecarboxamide Synthesis [5]

  • Dissolution: 122.12 g (1.00 mol) of nicotinamide is dissolved in 500 mL of 2-propanol.

  • Catalyst Addition: To this solution, 14.4 g of 10% palladium-on-carbon catalyst is added.

  • Hydrogenation: The reaction mixture is stirred for 4 hours at 75 °C under a hydrogen pressure of 0.5 MPa.

  • Filtration: Upon completion of the reaction, the palladium-on-carbon catalyst is removed by filtration. The filter cake is washed with 100 mL of 2-propanol.

  • Concentration: The filtrate and washings are combined and concentrated to yield the product.

This process results in racemic 3-piperidinecarboxamide. The synthesis of the specific (R)-enantiomer would require either a chiral starting material, a chiral catalyst for asymmetric hydrogenation, or resolution of the racemic mixture. Asymmetric synthesis of substituted nipecotic acid derivatives has been achieved starting from chiral N-acyldihydropyridines.

Synthesis of Isonipecotamide Derivatives

For context, a general procedure for the synthesis of related isonipecotamide derivatives has been reported.[7]

  • Activation: To a solution of 1-(pyridin-2-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry DMF (10 mL), TBTU (1.00 mmol) and DIPEA (4.00 mmol) are added.

  • Coupling: After 30 minutes, the appropriate aniline intermediate (1.2 mmol) is added.

  • Reaction: The reaction mixture is stirred at room temperature for 72 hours.

  • Work-up: The product is then isolated and purified.

This provides a general framework for the amide bond formation that is central to these structures.

synthesis_workflow start Nicotinamide step1 Dissolve in 2-Propanol start->step1 step2 Add Pd/C Catalyst step1->step2 step3 Hydrogenate (75°C, 0.5 MPa H₂) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Concentrate filtrate step4->step5 end Racemic Nipecotamide step5->end

Figure 2: General workflow for the synthesis of racemic nipecotamide.

Conclusion

(R)-Nipecotamide(1+) is the biologically relevant, protonated form of a molecule with demonstrated antithrombotic activity and potential neuroprotective effects. Its mechanism of action in platelets via the elevation of cAMP is a well-understood pathway for inhibiting aggregation. While specific quantitative pharmacological data and detailed synthesis protocols for the (R)-enantiomer are not widely published, the available information on the racemic mixture and related compounds provides a strong foundation for further research and development. This guide summarizes the current state of knowledge to aid scientists and professionals in their ongoing investigations into this and similar chemical entities.

References

Biological Activity of (R)-Nipecotamide(1+) Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the (R)-enantiomer of Nipecotamide in its protonated form, (R)-Nipecotamide(1+). While direct quantitative pharmacological data for (R)-Nipecotamide is limited in publicly available literature, its biological activity can be inferred from its close structural relationship to (R)-nipecotic acid, a well-characterized inhibitor of GABA transporters (GATs). This document synthesizes the known biological activities of nipecotic acid and its derivatives, presents detailed experimental protocols for assessing GABAergic activity, and visualizes key pathways and workflows. A recently identified 2025 publication on N-substituted nipecotamide derivatives suggests growing interest in this scaffold for neurological disorders, indicating that more specific data may soon become available.

Introduction to (R)-Nipecotamide and its Biological Context

(R)-Nipecotamide is the amide derivative of (R)-nipecotic acid. In a physiological environment, the piperidine nitrogen is protonated, existing as the (R)-Nipecotamide(1+) cation. The biological activity of nipecotamide and its derivatives is primarily centered on the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[1] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

The primary molecular targets for nipecotic acid-based compounds are the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the predominant neuronal transporter. Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, enhancing GABAergic tone. Additionally, at higher concentrations, nipecotic acid has been shown to act as a direct agonist at GABAA receptors.[3]

Stereochemistry plays a crucial role in the biological activity of nipecotic acid derivatives, with the (R)-enantiomer generally exhibiting higher affinity and potency for GABA transporters compared to the (S)-enantiomer.

Quantitative Biological Data

Direct quantitative data for (R)-Nipecotamide is not extensively available in the current literature. However, the activity of the parent compound, (R)-nipecotic acid, and its clinically relevant derivatives provide a strong indication of the expected biological profile.

Table 1: Inhibitory Activity of (R)-Nipecotic Acid and Related Compounds on GABA Transporters

CompoundTransporterAssay TypeSpeciesIC50 (µM)Ki (µM)Reference
(R)-Nipecotic acidGAT1[3H]GABA UptakeRat4-[Johnston et al., 1976]
(S)-Nipecotic acidGAT1[3H]GABA UptakeRat200-[Johnston et al., 1976]
Nipecotic acidGAT1[3H]GABA UptakeRat10-[3]
Tiagabine ((R)-derivative)GAT1[3H]GABA UptakeRat0.067-[Braestrup et al., 1990]
(S)-SNAP-5114mGAT4[3H]GABA UptakeMouse-6.08 (pIC50)[Synthesis and Biological Evaluation of Nipecotic Acid Derivatives, 2025]

Table 2: GABAA Receptor Agonist Activity of Nipecotic Acid

CompoundReceptor SubtypeAssay TypePreparationEC50 (µM)Reference
Nipecotic acidGABAA-likeElectrophysiologyRat Paraventricular Neurons~300[3]
GABAGABAA-likeElectrophysiologyRat Paraventricular Neurons~100[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for (R)-Nipecotamide(1+) is expected to be the inhibition of GABA transporters, leading to an enhancement of GABAergic signaling.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_A_R GABA_A Receptor GABA_synapse->GABA_A_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization R_Nipecotamide (R)-Nipecotamide(1+) R_Nipecotamide->GAT1 Inhibits

Caption: Simplified GABAergic signaling pathway and the inhibitory action of (R)-Nipecotamide(1+) on the GAT1 transporter.

Experimental Protocols

[3H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Materials:

  • HEK293 cells stably expressing the target GAT subtype (e.g., hGAT1).

  • [3H]GABA (radioligand).

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Test compound ((R)-Nipecotamide(1+)) and reference compounds (e.g., tiagabine).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the GAT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [3H]GABA and unlabeled GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]GABA uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Assay_Workflow Start Start Plate_Cells Plate GAT-expressing HEK293 cells Start->Plate_Cells Pre_incubation Pre-incubate with (R)-Nipecotamide(1+) Plate_Cells->Pre_incubation Add_Radioligand Add [3H]GABA Pre_incubation->Add_Radioligand Incubate Incubate for uptake Add_Radioligand->Incubate Wash Wash with ice-cold buffer Incubate->Wash Lyse Lyse cells Wash->Lyse Count Liquid Scintillation Counting Lyse->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End SAR_Nipecotic_Acid cluster_core Core Scaffold cluster_derivatives Derivatives cluster_activity Biological Activity R_Nipecotic_Acid (R)-Nipecotic Acid Nipecotamide (R)-Nipecotamide R_Nipecotic_Acid->Nipecotamide Amidation GAT1_Inhibition High GAT1 Inhibition R_Nipecotic_Acid->GAT1_Inhibition GABAA_Agonism Weak GABA_A Agonism R_Nipecotic_Acid->GABAA_Agonism Lipophilic_N_Sub Lipophilic N-Substituent (e.g., in Tiagabine) Nipecotamide->Lipophilic_N_Sub N-Substitution Lipophilic_N_Sub->GAT1_Inhibition Potentiates BBB_Penetration Increased BBB Penetration Lipophilic_N_Sub->BBB_Penetration Enhances

References

An In-depth Technical Guide to the Synthesis of (R)-Nipecotamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining (R)-Nipecotamide, a chiral piperidine derivative of significant interest in pharmaceutical research. The document details chemoenzymatic, asymmetric catalytic, and biocatalytic methods, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Introduction to (R)-Nipecotamide Synthesis

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a valuable chiral building block in the development of various therapeutic agents. Its synthesis requires precise stereochemical control to ensure the desired pharmacological activity and to minimize potential off-target effects associated with the (S)-enantiomer. This guide explores three principal strategies for achieving the enantiomerically pure (R)-form: chemoenzymatic resolution, rhodium-catalyzed asymmetric synthesis, and asymmetric amination using a transaminase catalyst.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution

This pathway involves the enzymatic resolution of a racemic mixture of a protected nipecotic acid derivative. Lipases are commonly employed for their ability to selectively catalyze the hydrolysis or transesterification of one enantiomer, allowing for the separation of the desired (R)- or (S)-form. A key example is the resolution of (R,S)-N-Boc-nipecotic 1,2,4-triazolide.[1]

Experimental Protocol: Lipase-Catalyzed Resolution

Step 1: Synthesis of Racemic N-Boc-nipecotic acid.

  • To a solution of racemic nipecotic acid in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with a cold solution of potassium bisulfate and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic N-Boc-nipecotic acid.

Step 2: Synthesis of (R,S)-N-Boc-nipecotic 1,2,4-triazolide.

  • Dissolve the racemic N-Boc-nipecotic acid in anhydrous tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) and stir the mixture at room temperature.

  • After activation, add 1,2,4-triazole and continue stirring.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the racemic azolide.

Step 3: Lipase-Catalyzed Enantioselective Hydrolysis. [1]

  • Disperse Candida antarctica lipase B (CALB) in water-saturated methyl tert-butyl ether (MTBE).

  • Add the racemic (R,S)-N-Boc-nipecotic 1,2,4-triazolide to the enzyme suspension.

  • Incubate the reaction at a controlled temperature (e.g., 45°C) with agitation.

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

  • Upon reaching approximately 50% conversion, terminate the reaction. The lipase selectively hydrolyzes the (S)-enantiomer to the corresponding acid, leaving the desired (R)-azolide unreacted.

  • Separate the unreacted (R)-N-Boc-nipecotic 1,2,4-triazolide from the (S)-N-Boc-nipecotic acid by extraction.

Step 4: Deprotection and Amidation to form (R)-Nipecotamide.

  • Treat the purified (R)-N-Boc-nipecotic 1,2,4-triazolide with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • Following deprotection, the resulting amine can be directly amidated. A common method involves reaction with ammonia or a protected ammonia equivalent, followed by deprotection if necessary, to yield (R)-Nipecotamide.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)
Lipase-catalyzed resolution(R)-N-Boc-nipecotic 1,2,4-triazolide>45%>99%

Asymmetric Catalytic Synthesis from Pyridine

This approach builds the chiral piperidine ring from an achiral starting material, pyridine, using a rhodium catalyst with a chiral ligand to induce enantioselectivity. This method provides a direct route to enantioenriched 3-substituted piperidines.[2][3][4]

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate. [2]

  • Dissolve pyridine and sodium borohydride in methanol and cool to -78°C under a nitrogen atmosphere.

  • Add phenyl chloroformate dropwise and maintain the reaction at -78°C for 3 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with aqueous sodium hydroxide and hydrochloric acid, then dry over sodium sulfate.

  • After filtration and solvent evaporation, purify the crude product by silica gel chromatography.

Step 2: Rh-catalyzed Asymmetric Reductive Heck Reaction. [2]

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ and (S)-Segphos.

  • Add toluene, tetrahydropyran (THP), water, and aqueous cesium hydroxide.

  • Heat the catalyst solution to 70°C.

  • Add the appropriate boronic acid and the phenyl pyridine-1(2H)-carboxylate.

  • Stir the reaction mixture at 70°C for 20 hours.

  • Cool the reaction, dilute with diethyl ether, and pass through a silica plug.

  • Remove the solvent in vacuo and purify the product by flash chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

Step 3: Reduction to the Piperidine Ring.

  • The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 4: Conversion to (R)-Nipecotamide.

  • The substituent at the 3-position, introduced via the boronic acid, needs to be a precursor to the carboxamide group or be convertible to it. If the substituent is a cyano group, it can be hydrolyzed to a carboxylic acid and then amidated. If it is an ester, it can be directly amidated.

Quantitative Data
SubstrateProductYieldEnantiomeric Excess (ee)
Phenyl pyridine-1(2H)-carboxylate3-Aryl-tetrahydropyridineHighExcellent (often >95%)

Biocatalytic Asymmetric Amination

This pathway utilizes a transaminase enzyme to asymmetrically aminate a prochiral ketone, directly establishing the chiral amine center of the piperidine ring. This method is advantageous due to its high enantioselectivity and environmentally benign reaction conditions.

Experimental Protocol: Asymmetric Amination with Transaminase

Step 1: Synthesis of a 3-Piperidone Derivative.

  • A suitable N-protected 3-piperidone is required as the substrate for the transaminase. This can be synthesized through various routes, often starting from pyridine or other commercially available materials.

Step 2: Enzymatic Asymmetric Amination.

  • In a buffered aqueous solution, combine the N-protected 3-piperidone derivative, a suitable amine donor (e.g., isopropylamine), and a transaminase enzyme (e.g., from Mycobacterium vanbaalenii).[5]

  • The reaction is typically run at or near room temperature and a controlled pH.

  • The transaminase selectively converts the ketone to the (R)-amine.

Step 3: Deprotection and Conversion to (R)-Nipecotamide.

  • Following the enzymatic reaction, the N-protected (R)-3-aminopiperidine is isolated and purified.

  • The protecting group is then removed.

  • The resulting (R)-3-aminopiperidine can then be converted to (R)-Nipecotamide through a carboxylation reaction followed by amidation.

Quantitative Data
SubstrateProductConversionEnantiomeric Excess (ee)
N-protected 3-piperidoneN-protected (R)-3-aminopiperidineHigh (>90%)>97%

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways.

Chemoenzymatic_Synthesis cluster_0 Racemic Substrate Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Product Formation Racemic_Nipecotic_Acid Racemic Nipecotic Acid N_Boc_Nipecotic_Acid (R,S)-N-Boc-Nipecotic Acid Racemic_Nipecotic_Acid->N_Boc_Nipecotic_Acid (Boc)2O Azolide (R,S)-N-Boc-Nipecotic 1,2,4-triazolide N_Boc_Nipecotic_Acid->Azolide CDI, 1,2,4-triazole R_Azolide (R)-N-Boc-Nipecotic 1,2,4-triazolide Azolide->R_Azolide CALB, MTBE S_Acid (S)-N-Boc-Nipecotic Acid Azolide->S_Acid CALB, MTBE (Hydrolysis) R_Nipecotamide (R)-Nipecotamide R_Azolide->R_Nipecotamide 1. Deprotection 2. Amidation

Caption: Chemoenzymatic synthesis of (R)-Nipecotamide via lipase-catalyzed resolution.

Asymmetric_Catalytic_Synthesis Pyridine Pyridine Dihydropyridine Phenyl Pyridine- 1(2H)-carboxylate Pyridine->Dihydropyridine NaBH4, PhOCOCl Tetrahydropyridine Enantioenriched 3-substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine [Rh(cod)OH]2, (S)-Segphos, Ar-B(OH)2 Piperidine Enantioenriched 3-substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C) R_Nipecotamide (R)-Nipecotamide Piperidine->R_Nipecotamide Functional Group Transformation & Amidation

Caption: Rhodium-catalyzed asymmetric synthesis of (R)-Nipecotamide from pyridine.

Biocatalytic_Asymmetric_Amination Piperidone N-protected 3-Piperidone R_Aminopiperidine (R)-N-protected- 3-Aminopiperidine Piperidone->R_Aminopiperidine Transaminase, Amine Donor R_Nipecotamide (R)-Nipecotamide R_Aminopiperidine->R_Nipecotamide 1. Deprotection 2. Carboxylation 3. Amidation

Caption: Biocatalytic synthesis of (R)-Nipecotamide via asymmetric amination.

References

Spectroscopic Analysis of (R)-Nipecotamide(1+): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (R)-Nipecotamide, a compound of interest in pharmaceutical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural elucidation of (R)-Nipecotamide is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive overview of the molecule's characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for (R)-Nipecotamide are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (R)-Nipecotamide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4br s1H-NH₂ (amide)
~5.6br s1H-NH₂ (amide)
~3.2-3.4m2HH-2a, H-6a
~2.8-3.0m2HH-2b, H-6b
~2.6m1HH-3
~1.8-2.0m2HH-4a, H-5a
~1.5-1.7m2HH-4b, H-5b

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlets for the amide protons are due to quadrupole broadening and exchange with trace amounts of water.

Table 2: ¹³C NMR Spectroscopic Data for (R)-Nipecotamide

Chemical Shift (δ) ppmAssignment
~175.0C=O (amide)
~46.5C-2
~45.0C-6
~42.0C-3
~28.0C-4
~25.0C-5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for (R)-Nipecotamide are presented in Table 3.

Table 3: IR Spectroscopic Data for (R)-Nipecotamide

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amide)
~2950-2850MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (amide I)
~1620MediumN-H bend (amide II)
~1420MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for (R)-Nipecotamide are shown in Table 4.

Table 4: Mass Spectrometry Data for (R)-Nipecotamide

m/zPredicted Fragment
128[M]⁺ (Molecular Ion)
111[M - NH₃]⁺
84[M - CONH₂]⁺
70[Piperidine ring fragment]⁺
56[C₄H₈]⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A 5-10 mg sample of (R)-Nipecotamide is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition :

    • ¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of (R)-Nipecotamide is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of (R)-Nipecotamide is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation : An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer is typically used for the analysis of polar molecules like (R)-Nipecotamide.

  • Data Acquisition : The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of (R)-Nipecotamide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr Pellet/Thin Film KBr Pellet or Thin Film Sample->KBr Pellet/Thin Film Dilute Solution Dilute Solution Sample->Dilute Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy KBr Pellet/Thin Film->IR MS Mass Spectrometry Dilute Solution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Correlate IR_Data->Structure_Elucidation Correlate MS_Data->Structure_Elucidation Correlate NMR_Signaling_Pathway cluster_protons Proton Environments cluster_shifts ¹H Chemical Shift (ppm) NH2_Amide Amide N-H Shift_High ~5.6-7.4 ppm (Downfield) NH2_Amide->Shift_High Deshielded CH_Alpha Piperidine C-H (α to N) Shift_Mid ~2.6-3.4 ppm CH_Alpha->Shift_Mid Moderately Deshielded CH_Beta_Gamma Piperidine C-H (β, γ to N) Shift_Low ~1.5-2.0 ppm (Upfield) CH_Beta_Gamma->Shift_Low Shielded

Understanding the Solubility and Stability of (R)-Nipecotamide(1+) in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the cationic form of (R)-Nipecotamide, referred to as (R)-Nipecotamide(1+). Given the limited publicly available quantitative data for this specific molecule, this document outlines best-practice methodologies, detailed experimental protocols, and data presentation templates to empower researchers in generating robust and reliable data for their studies.

Introduction to (R)-Nipecotamide(1+)

(R)-Nipecotamide, the (3R)-enantiomer of nipecotamide, is a piperidine-3-carboxamide.[1] The piperidine ring nitrogen can be protonated to form the cation (R)-Nipecotamide(1+), a crucial step for its behavior in biological systems.[2] Understanding the solubility and stability of this charged species is fundamental for its application in pharmaceutical research and development, influencing aspects from formulation design to predicting its in vivo fate.

Solubility Profile of (R)-Nipecotamide(1+)

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of both a polar carboxamide group and a less polar piperidine ring in (R)-Nipecotamide suggests its solubility will be influenced by the solvent's polarity.[2] Piperidine itself is miscible with water and soluble in many organic solvents like ethanol and acetone.[]

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of (R)-Nipecotamide(1+) in various solvents.

Objective: To determine the saturation concentration of (R)-Nipecotamide(1+) in different solvents at controlled temperatures.

Materials:

  • (R)-Nipecotamide (or a salt thereof to generate the cation in solution)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, propylene glycol, DMSO)

  • Shaking incubator or thermostatically controlled water bath

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of (R)-Nipecotamide to a known volume of each solvent in a sealed container (e.g., glass vial).

  • Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the samples to stand at the same temperature to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of (R)-Nipecotamide(1+).

  • Repeat the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The quantitative solubility data should be summarized in a clear and structured table.

SolventTemperature (°C)Solubility (mg/mL)pH (for aqueous solutions)Analytical Method
Deionized Water25DataDataHPLC-UV
PBS (pH 7.4)37Data7.4HPLC-UV
0.1 M HCl25Data~1HPLC-UV
Ethanol25DataN/AHPLC-UV
Propylene Glycol25DataN/AHPLC-UV

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess (R)-Nipecotamide to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H H G->H Calculate Solubility

Workflow for Equilibrium Solubility Determination.

Stability Profile of (R)-Nipecotamide(1+)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] These studies expose the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Experimental Protocols: Forced Degradation Studies

The following protocols outline typical stress conditions for forced degradation studies. The extent of degradation should ideally be between 5-20% for the development of a good stability-indicating method.[6]

3.1.1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of (R)-Nipecotamide(1+) in acidic and basic conditions.

  • Procedure:

    • Prepare a solution of (R)-Nipecotamide in 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and neutralize it (with NaOH for the acidic solution and HCl for the basic solution).

    • Dilute the neutralized sample with the mobile phase and analyze by HPLC.

    • A control sample should be prepared in deionized water and stored at room temperature.

3.1.2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of (R)-Nipecotamide(1+) to oxidation.

  • Procedure:

    • Prepare a solution of (R)-Nipecotamide in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified period (e.g., 24 hours).

    • Withdraw a sample, dilute with mobile phase, and analyze by HPLC.

    • A control sample should be prepared in deionized water and stored under the same conditions.

3.1.3. Thermal Degradation

  • Objective: To assess the solid-state thermal stability of (R)-Nipecotamide.

  • Procedure:

    • Place a known amount of solid (R)-Nipecotamide in a glass vial.

    • Store the vial in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • After the exposure period, dissolve the solid in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.

    • A control sample should be stored at room temperature.

3.1.4. Photostability

  • Objective: To determine the sensitivity of (R)-Nipecotamide(1+) to light exposure.

  • Procedure:

    • Expose a solution of (R)-Nipecotamide and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After exposure, prepare the samples for HPLC analysis.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be compiled into a summary table.

Stress ConditionDurationTemperature% Assay of (R)-Nipecotamide% DegradationNumber of Degradants
0.1 M HCl24 h60°CDataDataData
0.1 M NaOH8 h60°CDataDataData
3% H₂O₂24 hRTDataDataData
Thermal (Solid)7 days80°CDataDataData
PhotolyticICH Q1BRTDataDataData

Visualizations: Workflows and Pathways

G cluster_stress Stress Conditions cluster_analysis Analysis A (R)-Nipecotamide Stock Solution/Solid B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J J I->J Identify & Quantify Degradants

General Workflow for Forced Degradation Studies.

G A (R)-Nipecotamide(1+) Piperidine-3-carboxamide Cation B (R)-Nipecotic Acid Cation Piperidine-3-carboxylic Acid Cation A->B Hydrolysis (Acid/Base) C Ammonia NH₃ A->C Hydrolysis (Acid/Base)

Hypothetical Hydrolytic Degradation Pathway.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying the API in the presence of its degradation products, excipients, and other potential impurities. HPLC with UV detection is a common and reliable technique for this purpose.

Example HPLC Method Parameters
ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient or isocratic elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 210 nm)
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity The API peak is well-resolved from degradant and placebo peaks. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of (R)-Nipecotamide(1+). By following the detailed experimental protocols and data management practices outlined, scientists and drug development professionals can generate the critical data needed to advance their research, develop robust formulations, and meet regulatory expectations. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings.

References

Potential Therapeutic Targets of (R)-Nipecotamide(1+) Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of (R)-Nipecotamide(1+) derivatives. (R)-Nipecotamide, the amide of (R)-nipecotic acid, and its derivatives are primarily recognized for their interaction with the GABAergic system, specifically as inhibitors of the GABA transporter 1 (GAT1). However, emerging research indicates a broader pharmacological profile, encompassing potential activities as cholinesterase inhibitors, thrombin inhibitors, and agents with antioxidant and anti-inflammatory properties. This guide delves into the core pharmacology, presents quantitative data on their activity, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Primary Therapeutic Target: GABA Transporter 1 (GAT1)

The principal therapeutic target of (R)-Nipecotamide derivatives is the GABA Transporter 1 (GAT1), a key protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft. By inhibiting GAT1, these derivatives increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is of significant interest for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Quantitative Data: GAT1 Inhibition

The following table summarizes the inhibitory potency and binding affinity of various (R)-Nipecotamide and related derivatives against GAT1. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and pKi (the negative logarithm of the inhibition constant).

CompoundTargetpIC50 (± SEM)pKi (± SEM)Assay MethodReference
(R)-Nipecotic acid derived form of rac-{(Ra)-1---INVALID-LINK---piperidine-3-carboxylic acid} and rac-{(Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid}mGAT16.78 ± 0.087.10 ± 0.12[³H]GABA uptake, MS Binding Assay[1]
Racemic derivative with 2',4'-dichloro-2-biphenyl moiety attached to N-but-3-enylnipecotic acidmGAT1-8.05 ± 0.13Binding Assay[2]
(R)-enantiomer of derivative with 2',4'-dichloro-2-biphenyl moietymGAT1-8.33 ± 0.06Binding Assay[2]
1-{2-[2'-(1,1'-biphenyl-2-ylmethylidene)hydrazine]ethyl}piperidine-3-carboxylic acidGAT1-6.186 ± 0.028MS Binding Assay
1-(2-{2'-[1-(2-thiophenylphenyl)methylidene]hydrazine}ethyl)piperidine-3-carboxylic acidGAT1-6.229 ± 0.039MS Binding Assay
Experimental Protocols: GAT1 Inhibition Assays

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the GAT1 transporter (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Incubation: Cells are incubated with a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound for a short period (e.g., 3-10 minutes) at 37°C.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay directly measures the binding of a test compound to the GAT1 transporter.

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing GAT1 are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a known GAT1 ligand (reporter ligand) and the test compound in a suitable buffer.

  • Separation: The transporter-ligand complex is separated from the unbound ligands, often by filtration or size-exclusion chromatography.

  • Quantification: The amount of bound reporter ligand is quantified by mass spectrometry. A decrease in the amount of bound reporter ligand in the presence of the test compound indicates competitive binding.

  • Data Analysis: The Ki value is calculated based on the displacement of the reporter ligand by the test compound.

Signaling Pathways and Experimental Workflows

The inhibition of GAT1 by (R)-Nipecotamide derivatives leads to an increase in synaptic GABA levels, which in turn enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B). This enhanced inhibitory signaling is believed to be the primary mechanism behind their therapeutic effects.

GAT1_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Nipecotamide (R)-Nipecotamide Derivative Nipecotamide->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A Binding GABA_B GABA-B Receptor GABA_synapse->GABA_B Binding Inhibitory_effect Increased Inhibitory Neurotransmission GABA_A->Inhibitory_effect GABA_B->Inhibitory_effect

Caption: GAT1 Inhibition Signaling Pathway.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture GAT1-expressing cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding wash1 Wash cells with assay buffer seeding->wash1 incubation Incubate with [3H]GABA and (R)-Nipecotamide derivative wash1->incubation wash2 Wash cells with ice-cold buffer incubation->wash2 scintillation Add scintillation cocktail wash2->scintillation counting Measure radioactivity scintillation->counting analysis Data analysis (IC50 determination) counting->analysis end End analysis->end

Caption: [³H]GABA Uptake Assay Workflow.

Secondary and Exploratory Therapeutic Targets

Beyond GAT1, derivatives of the nipecotamide scaffold, particularly isonipecotamide-based compounds, have been investigated for their activity against other targets, suggesting a potential for multi-target drug design.

Cholinesterase Inhibition

Certain isonipecotamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential application in the treatment of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature.

CompoundTargetKi (μM)Assay MethodReference
N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (1)eeAChE0.058Ellman's Method[3]
N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (1)eqBChE6.95Ellman's Method[3]

This spectrophotometric assay is widely used to measure cholinesterase activity.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the test compound, a solution of the enzyme (AChE or BChE), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The IC50 value of the inhibitor is determined by measuring the enzyme activity at different inhibitor concentrations.

Thrombin Inhibition

Isonipecotamide derivatives have also been explored as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. This opens up possibilities for their use as antithrombotic agents.

CompoundTargetKi (nM)Assay MethodReference
N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (1)Thrombin6Chromogenic Substrate Assay[3]

This assay measures the enzymatic activity of thrombin.

Methodology:

  • Reagent Preparation: Prepare a buffer solution, a solution of purified thrombin, a solution of the test compound, and a solution of a chromogenic thrombin substrate (e.g., S-2238).

  • Incubation: Incubate thrombin with the test compound for a defined period.

  • Reaction Initiation: Add the chromogenic substrate to the mixture. Thrombin cleaves the substrate, releasing a colored product (p-nitroaniline).

  • Absorbance Measurement: Measure the absorbance of the colored product at 405 nm.

  • Data Analysis: The rate of color development is proportional to the thrombin activity. The IC50 or Ki value of the inhibitor is determined by measuring the thrombin activity at various inhibitor concentrations.

Antioxidant and Anti-inflammatory Potential

Recent studies have suggested that N-substituted nipecotamide derivatives may possess antioxidant and anti-inflammatory properties, indicating their potential in treating conditions associated with oxidative stress and neuroinflammation.[4]

CompoundAssayIC50 (μM)Reference
N-cinnamoyl-nipecotamide derivative (11c)DPPH70.9[4]
N-cinnamoyl-nipecotamide derivative (11c)ABTS92.0[4]
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in the absorbance of the ABTS radical cation solution at 734 nm is a measure of the antioxidant capacity.

  • Lipoxygenase (LOX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway. The inhibition of the enzyme is typically monitored by measuring the formation of its product from a substrate like linoleic acid.

Conclusion and Future Directions

(R)-Nipecotamide(1+) derivatives represent a versatile chemical scaffold with a primary and well-established therapeutic target in GAT1. The potential for these compounds in the treatment of epilepsy and other neurological disorders driven by GABAergic dysfunction is significant. Furthermore, the emerging evidence for their activity against cholinesterases, thrombin, and their antioxidant and anti-inflammatory properties opens up exciting new avenues for drug discovery and development. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their various targets.

  • In vivo efficacy studies: To validate the therapeutic potential of these compounds in relevant animal models of disease.

  • Pharmacokinetic and safety profiling: To assess the drug-like properties and potential toxicity of lead compounds.

  • Exploration of multi-target ligands: Designing single molecules that can modulate multiple targets simultaneously could offer novel therapeutic strategies for complex diseases like Alzheimer's, where multiple pathological pathways are involved.

This technical guide provides a foundational understanding of the therapeutic landscape for (R)-Nipecotamide(1+) derivatives, highlighting the key targets, methodologies for their evaluation, and the underlying biological pathways. This information is intended to support and guide further research and development in this promising area of medicinal chemistry.

References

Initial In Vitro Experimental Studies of (R)-Nipecotamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Nipecotamide is a derivative of (R)-nipecotic acid, a well-established inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and modulation of its synaptic concentration through GAT inhibition is a key therapeutic strategy for neurological disorders such as epilepsy.[1] Nipecotamide, featuring a carboxamide group in place of the carboxylic acid, represents a modification likely aimed at improving pharmacokinetic properties, such as blood-brain barrier penetration.

This document details a proposed initial in vitro experimental workflow for the comprehensive characterization of (R)-Nipecotamide. The outlined studies are designed to elucidate its primary mechanism of action, target selectivity, and potential secondary pharmacological activities, including neuroprotective and anti-inflammatory effects.

Primary Target Characterization: GABA Transporter Inhibition

The primary hypothesis is that (R)-Nipecotamide acts as a GABA uptake inhibitor. The initial experiments would focus on quantifying its potency and selectivity for the different GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[3][4][5]

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express one of the four human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, and BGT-1).[3]

  • Assay Preparation: Cells are seeded into 96-well plates and cultured until they reach a suitable confluence.

  • Incubation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibition: Cells are pre-incubated for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of (R)-Nipecotamide or a reference inhibitor (e.g., tiagabine).

  • GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.

  • Termination: After a short incubation period (e.g., 1-3 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.[3]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

Data Presentation: GAT Inhibition Profile

The inhibitory activity of (R)-Nipecotamide would be compared against its parent compound, (±)-Nipecotic Acid.

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 (GAT-4) IC₅₀ (µM)
(±)-Nipecotic Acid2.63102916
(R)-NipecotamideData to be determinedData to be determinedData to be determinedData to be determined

Data for (±)-Nipecotic Acid is sourced from existing literature.[2]

Secondary Target Screening and Off-Target Effects

To assess the selectivity of (R)-Nipecotamide, a panel of assays targeting other common central nervous system receptors and enzymes would be conducted. Based on the activities of related nipecotamide and isonipecotamide derivatives, acetylcholinesterase and thrombin are plausible secondary targets.

Acetylcholinesterase (AChE) Inhibition Assay

Methodology (Ellman's Method):

  • Reaction Mixture: In a 96-well plate, a phosphate buffer (pH 8.0), the test compound ((R)-Nipecotamide) at various concentrations, and a solution of AChE enzyme are combined.[6]

  • Incubation: The mixture is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7]

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[6][7]

  • Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.[6][7]

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence. The IC₅₀ value is then determined.

Thrombin Inhibition Assay

Methodology (Fluorometric):

  • Enzyme Solution: A solution of human thrombin is prepared in an appropriate assay buffer.

  • Inhibitor Incubation: In a 96-well plate, the thrombin solution is mixed with varying concentrations of (R)-Nipecotamide or a known inhibitor (e.g., Dabigatran). The plate is incubated at room temperature for 10-15 minutes.[8]

  • Substrate Addition: A fluorogenic thrombin substrate (e.g., based on AMC) is added to all wells to initiate the reaction.[9]

  • Detection: The plate is read in a fluorescence microplate reader in kinetic mode (Ex/Em = 350/450 nm) at 37°C for 30-60 minutes.[8][9]

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the kinetic curve. The percent inhibition and the IC₅₀ value are calculated.

Data Presentation: Secondary Target Profile
Assay(R)-Nipecotamide IC₅₀ (µM)
Acetylcholinesterase InhibitionData to be determined
Thrombin InhibitionData to be determined

Neuroprotective and Anti-inflammatory Activity

Given the role of neuroinflammation and oxidative stress in the pathology of neurological disorders, it is pertinent to investigate the potential of (R)-Nipecotamide to mitigate these processes in vitro.

Anti-Neuroinflammatory Activity in Microglia

Methodology:

  • Cell Culture: BV-2 murine microglial cells are cultured and seeded in 96-well plates.[10]

  • Treatment: Cells are pre-treated with various concentrations of (R)-Nipecotamide for a specified duration (e.g., 2 hours).

  • Inflammatory Challenge: Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[10][11]

  • Endpoint Measurement: After a further incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory mediators.

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[12]

  • Data Analysis: The concentration-dependent reduction of NO and cytokine production is determined, and EC₅₀ values are calculated if applicable.

Antioxidant Activity

Methodology (DPPH Radical Scavenging Assay):

  • Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is mixed with various concentrations of (R)-Nipecotamide or a standard antioxidant (e.g., ascorbic acid).[13][14]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.[14]

  • Detection: The scavenging of the DPPH radical by the test compound leads to a color change from violet to yellow, which is quantified by measuring the absorbance at approximately 517 nm.[14]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

Data Presentation: Neuroprotective and Anti-inflammatory Profile
Assay(R)-Nipecotamide
LPS-induced NO Production in BV-2 cells (IC₅₀)Data to be determined
LPS-induced TNF-α Release in BV-2 cells (IC₅₀)Data to be determined
DPPH Radical Scavenging (IC₅₀)Data to be determined

Visualizations

Experimental Workflows

G cluster_0 GABA Uptake Inhibition Assay cluster_1 Anti-Neuroinflammatory Assay a1 Culture GAT-expressing cells a2 Pre-incubate with (R)-Nipecotamide a1->a2 a3 Add [³H]GABA a2->a3 a4 Terminate uptake & wash a3->a4 a5 Measure intracellular radioactivity a4->a5 a6 Calculate IC₅₀ a5->a6 b1 Culture BV-2 microglial cells b2 Pre-treat with (R)-Nipecotamide b1->b2 b3 Induce inflammation with LPS b2->b3 b4 Incubate for 24h b3->b4 b5 Measure NO and Cytokines (ELISA) b4->b5 b6 Determine inhibition b5->b6

Caption: Workflow for primary target and anti-inflammatory evaluation.

G cluster_2 Secondary Target Screening cluster_ache AChE Inhibition cluster_thrombin Thrombin Inhibition c1 Combine AChE enzyme and (R)-Nipecotamide c2 Add Substrate + DTNB c1->c2 c3 Measure absorbance at 412 nm c2->c3 c4 Calculate IC₅₀ c3->c4 d1 Combine Thrombin enzyme and (R)-Nipecotamide d2 Add fluorogenic substrate d1->d2 d3 Measure fluorescence (kinetic) d2->d3 d4 Calculate IC₅₀ d3->d4

Caption: Workflow for secondary target screening assays.

Hypothetical Signaling Pathway

G compound (R)-Nipecotamide gat GABA Transporter (GAT) compound->gat Inhibits gaba_syn Synaptic GABA Concentration gat->gaba_syn Reduces uptake gaba_r GABA Receptor gaba_syn->gaba_r Activates neuron Postsynaptic Neuron gaba_r->neuron inhibition Neuronal Inhibition (Hyperpolarization) neuron->inhibition

Caption: Proposed primary mechanism of action of (R)-Nipecotamide.

References

The Antithrombotic Potential of Nipecotamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the antithrombotic properties of nipecotamide and its derivatives, targeting researchers, scientists, and drug development professionals. It covers their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. A key event in thrombosis is platelet aggregation. Nipecotamide, a derivative of nipecotic acid, and its analogues have emerged as a promising class of compounds with significant antithrombotic and antiplatelet activities. These synthetic molecules have been investigated for their ability to inhibit platelet aggregation both in laboratory settings and in living organisms, showing potential for the development of new therapeutic agents.

This guide summarizes the current understanding of the antithrombotic effects of nipecotamide derivatives, focusing on their mechanism of action, structure-activity relationships, and a detailed examination of the experimental methodologies used to characterize these properties.

Mechanism of Action: Targeting Platelet Activation

The primary mechanism by which nipecotamide derivatives exert their antithrombotic effects is through the inhibition of platelet aggregation. Evidence suggests that these compounds may act as antagonists of the Protease-Activated Receptor-1 (PAR-1), a key thrombin receptor on the platelet surface.[1][2] Thrombin is a potent platelet activator, and by blocking its receptor, nipecotamide derivatives can prevent the initiation and amplification of the thrombotic process.

PAR-1 Signaling Pathway in Platelets

Thrombin cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and intracellular signaling. This signaling cascade involves the activation of heterotrimeric G-proteins, including Gq, G12/G13, and Gi.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in granule secretion and platelet aggregation.[3][4]

  • G12/G13 Pathway: The G12/G13 pathway activation leads to the stimulation of Rho/Rho kinase, which is crucial for the change in platelet shape that occurs during activation.[3]

  • Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which further promotes platelet activation.[3]

Nipecotamide derivatives, by acting as PAR-1 antagonists, are thought to interfere with these signaling pathways, thereby inhibiting thrombin-induced platelet aggregation.[5]

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Granule_Secretion Granule Secretion Ca_Mobilization->Granule_Secretion PKC_Activation->Granule_Secretion Platelet_Aggregation Platelet Aggregation Granule_Secretion->Platelet_Aggregation Nipecotamide Nipecotamide Derivatives Nipecotamide->PAR1 Inhibits

Caption: Simplified PAR-1 signaling pathway in platelets.

Quantitative Data on Antithrombotic Activity

The antithrombotic efficacy of nipecotamide and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.

In Vitro Platelet Aggregation Inhibition
CompoundAgonistIC50 (µM)SpeciesReference
Racemic A-1Collagen + Epinephrine46.25Human[6]
Racemic A-1 + AspirinCollagen + Epinephrine18.4Human[6]
BPAT-117Collagen~50 (90% inhibition)Human[7]
BPAT-143Collagen>100 (52% inhibition at 100 µM)Human[7]
In Vivo Antithrombotic Efficacy
CompoundAnimal ModelEndpointED50 (mg/kg)Reference
A-1CCollagen + Epinephrine-induced thromboembolism in micePrevention of death/paralysisNot specified, but 2-fold reduction with aspirin[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antithrombotic properties of nipecotamide derivatives.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.

Materials:

  • Human whole blood

  • 3.8% Sodium Citrate (anticoagulant)

  • Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

Procedure:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay:

    • Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

    • Add the nipecotamide derivative (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes).

    • Add the agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the compound to the vehicle control. The IC50 value (concentration causing 50% inhibition) can be determined from a dose-response curve.[1][8]

In Vivo Collagen and Epinephrine-Induced Thromboembolism in Mice

This model assesses the ability of a compound to prevent fatal thromboembolism induced by intravenous injection of collagen and epinephrine.[9][10][11]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Collagen (e.g., type I from equine tendon)

  • Epinephrine

  • Vehicle for compound administration (e.g., saline, DMSO)

  • Intravenous injection equipment

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the mice overnight before the study.

  • Compound Administration: Administer the nipecotamide derivative (or vehicle control) intravenously via the tail vein at various doses.

  • Induction of Thromboembolism: After a specified pretreatment time (e.g., 5-15 minutes), inject a mixture of collagen (e.g., 0.5-1 mg/kg) and epinephrine (e.g., 50-100 µg/kg) into the contralateral tail vein.

  • Observation: Observe the mice for a set period (e.g., 15-30 minutes) for signs of paralysis or death.

  • Data Analysis: The protective effect of the compound is expressed as the percentage of surviving mice at each dose. The ED50 value (the dose that protects 50% of the animals) can be calculated.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

This model evaluates the effect of a compound on thrombus formation in a chemically injured artery.[12][13][14][15]

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10%)

  • Surgical instruments

  • Flow probe or intravital microscope

Procedure:

  • Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.

  • Baseline Measurement: Measure baseline blood flow using a Doppler flow probe or visualize the vessel using an intravital microscope.

  • Compound Administration: Administer the nipecotamide derivative or vehicle intravenously.

  • Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

  • Monitoring: Monitor blood flow continuously until occlusion occurs (cessation of flow) or for a predetermined observation period (e.g., 60 minutes).

  • Data Analysis: The primary endpoint is the time to vessel occlusion. A significant prolongation of the time to occlusion in the treated group compared to the control group indicates antithrombotic activity.

Experimental and Drug Discovery Workflow

The evaluation of novel antithrombotic agents like nipecotamide derivatives typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Preclinical Development In_Vitro_Assay Platelet Aggregation Assay (e.g., LTA with ADP, Collagen) SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR Data for Thrombosis_Model_1 Collagen/Epinephrine-induced Thromboembolism Model In_Vitro_Assay->Thrombosis_Model_1 Promising Compounds SAR->In_Vitro_Assay Guides Synthesis Thrombosis_Model_2 Ferric Chloride-induced Arterial Thrombosis Model Thrombosis_Model_1->Thrombosis_Model_2 Further Validation Tox Toxicology Studies Thrombosis_Model_2->Tox PK_PD Pharmacokinetics/ Pharmacodynamics Tox->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: General workflow for antithrombotic drug discovery.

Conclusion

Nipecotamide and its derivatives represent a valuable class of compounds for the development of novel antithrombotic therapies. Their mechanism of action, likely involving the antagonism of the PAR-1 receptor, provides a targeted approach to inhibiting platelet aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in this field. Further investigation into the structure-activity relationships and the optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications.

References

A Technical Guide to (R)-Nipecotamide and Its Conjugate Acid: A ChEBI Perspective

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of (R)-nipecotamide and its conjugate acid, focusing on the definitions provided by the Chemical Entities of Biological Interest (ChEBI) database. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's chemical and physical properties, synthesis, and fundamental relationships.

ChEBI Definitions

(R)-Nipecotamide , identified by ChEBI ID CHEBI:60113, is chemically defined as the (3R)-enantiomer of nipecotamide.[1][2] It is structurally the amide that results from the formal condensation of (R)-nipecotic acid with ammonia. As a primary aliphatic amine, (R)-nipecotamide can act as a Brønsted base.

The conjugate acid of (R)-nipecotamide is referred to as (R)-nipecotamide(1+). The ChEBI definition clarifies that (R)-nipecotamide is the conjugate base of this cation.[1][2] This relationship is established through the protonation of the piperidine nitrogen atom.

Physicochemical Properties

The following table summarizes the key quantitative data for (R)-nipecotamide. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[1][2][]
Molecular Weight 128.17 g/mol [1][2][]
Predicted Boiling Point 311.7 ± 31.0 °C[1]
Predicted Density 1.060 ± 0.06 g/cm³[1]
Predicted pKa 16.50 ± 0.20[1]
Appearance White to Off-White Solid[1][4]
CAS Number 168749-30-2[1][2]

Experimental Protocols

While specific protocols for the asymmetric synthesis of (R)-nipecotamide are proprietary or found within detailed patent literature, a general method for the synthesis of its racemic form, nipecotamide, serves as a foundational protocol. The subsequent separation of the (R)- and (S)-enantiomers would be achieved through chiral resolution techniques.

Protocol: Synthesis of Racemic Nipecotamide via Hydrogenation of Nicotinamide

This protocol is based on the catalytic hydrogenation of nicotinamide.

Materials:

  • Nicotinamide (1.00 mol, 122.12 g)

  • 2-Propanol (500 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (14.4 g)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 122.12 g of nicotinamide in 500 mL of 2-propanol in a suitable hydrogenation vessel.[5]

  • Carefully add 14.4 g of 10% Pd/C catalyst to the solution.[5]

  • Seal the vessel and introduce hydrogen gas to a pressure of 0.5 MPa.[5]

  • Stir the reaction mixture vigorously at 75 °C for 4 hours.[5] Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with an additional 100 mL of 2-propanol to ensure complete recovery of the product.[5]

  • Combine the filtrate and the washings.

  • Concentrate the combined solution under reduced pressure using a rotary evaporator to yield racemic 3-piperidinecarboxamide (nipecotamide) as a white crystalline solid.[5] The reported yield for this procedure is approximately 98.4%.[5]

  • Note: To obtain the specific (R)-enantiomer, a subsequent chiral resolution step is required. This can be achieved through methods such as diastereomeric salt formation with a chiral acid or through enzymatic resolution.[6]

Logical and Chemical Relationships

The fundamental relationship between (R)-nipecotamide and its conjugate acid is a classic acid-base equilibrium. This relationship is critical in biological systems, as the protonation state of the molecule influences its solubility, receptor binding, and membrane permeability.

chebi_relationship R_Nipecotamide (R)-Nipecotamide (Conjugate Base) C₆H₁₂N₂O Proton_Gain + H⁺ Conjugate_Acid (R)-Nipecotamide(1+) (Conjugate Acid) [C₆H₁₃N₂O]⁺ Proton_Loss - H⁺ Proton_Gain->Conjugate_Acid Proton_Loss->R_Nipecotamide

References

Methodological & Application

Determining appropriate (R)-Nipecotamide(1+) dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vivo Studies with (R)-Nipecotamide(1+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nipecotamide(1+) is the protonated form of (R)-Nipecotamide, a derivative of nipecotic acid. Compounds in this class are recognized for their activity as GABA uptake inhibitors. By blocking the GABA transporters (GATs), these molecules increase the extracellular concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the central nervous system. This enhancement of GABAergic neurotransmission suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

These application notes provide a comprehensive guide for determining the appropriate dosage of (R)-Nipecotamide(1+) for in vivo animal studies. Due to the limited availability of direct preclinical data on (R)-Nipecotamide(1+), this document outlines a systematic approach to establishing a safe and effective dose range. This is achieved by referencing dosages of structurally and functionally related compounds and by providing a detailed protocol for a dose-finding study.

Data Presentation: Dosages of Related GABA Uptake Inhibitors

The following table summarizes reported in vivo dosages for nipecotic acid derivatives and other GABA uptake inhibitors in rodent models. This information serves as a valuable reference for designing initial dose-ranging studies for (R)-Nipecotamide(1+). It is crucial to note that optimal dosages are compound, species, and disease model-specific; therefore, a formal dose-finding study for (R)-Nipecotamide(1+) is imperative.

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectReference
TiagabineRat (Sprague-Dawley)Intraperitoneal (i.p.)11.5 - 21.0 mg/kgED50 and ED85 for inhibiting pentylenetetrazole-induced seizures.[1]
TiagabineRatIntraperitoneal (i.p.)1 - 30 mg/kgDose-dependent antinociceptive effects.[2]
CI-966RatOral5 mg/kgPharmacokinetic studies.[3]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)MouseSubcutaneous (s.c.)76.7 - 255.3 mg/kgED50 values for protection against chemically-induced convulsions.[4]
Nipecotic Acid DerivativesRatIntraperitoneal (i.p.)0.15 mmol/kgAnti-inflammatory effects in carrageenan-induced paw edema.[5]

Experimental Protocols

Protocol 1: Single-Dose Escalation Study for (R)-Nipecotamide(1+) in Rodents

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies by observing acute toxicity and pharmacodynamic effects.

Materials:

  • (R)-Nipecotamide(1+)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old

  • Standard animal housing and husbandry supplies

  • Observation cages

  • Appropriate institutional approvals (e.g., IACUC)

Methodology:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of (R)-Nipecotamide(1+) in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The starting dose should be selected based on a fraction (e.g., 1/10th) of the lowest effective dose of a related compound (see table above).

  • Dose Administration:

    • Divide animals into groups (n=3-5 per group).

    • Administer a single dose of (R)-Nipecotamide(1+) via the desired route (e.g., intraperitoneal, oral gavage).

    • Include a vehicle control group.

    • A suggested starting dose could be in the range of 0.1 - 1 mg/kg, with subsequent doses escalating by a factor of 3-5 (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Observation:

    • Continuously observe animals for the first 4 hours post-administration, and then at regular intervals for up to 48 hours.

    • Record any signs of toxicity, including but not limited to: changes in posture, locomotion, grooming, sedation, ataxia, tremors, convulsions, and mortality.

    • A scoring system for behavioral and physiological changes should be established prior to the study.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause mortality or severe signs of toxicity.

    • Identify a dose range that produces observable pharmacodynamic effects without significant toxicity for use in subsequent efficacy studies.

Mandatory Visualizations

Signaling Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptor (GABA-A / GABA-B) GABA_synapse->GABA_R Binding Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Activation R_Nipecotamide (R)-Nipecotamide(1+) R_Nipecotamide->GAT Inhibition

Caption: GABAergic signaling pathway and the mechanism of action of (R)-Nipecotamide(1+).

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Dose Determination lit_review Literature Review of Related Compounds dose_selection Initial Dose Range Selection lit_review->dose_selection dose_prep Dose Formulation dose_selection->dose_prep animal_acclimation Animal Acclimation animal_grouping Animal Grouping and Randomization animal_acclimation->animal_grouping protocol_approval IACUC Protocol Approval protocol_approval->animal_acclimation dose_admin Single Dose Administration (Dose Escalation) dose_prep->dose_admin animal_grouping->dose_admin observation Observation for Toxicity and Pharmacodynamic Effects dose_admin->observation data_collection Data Collection and Recording observation->data_collection mtd_determination MTD Determination data_collection->mtd_determination dose_range_selection Selection of Dose Range for Efficacy Studies mtd_determination->dose_range_selection efficacy_studies Proceed to Efficacy Studies dose_range_selection->efficacy_studies

Caption: Workflow for a single-dose escalation study to determine the appropriate dosage of (R)-Nipecotamide(1+).

References

Application Note: Accurate Quantification of (R)-Nipecotamide Using Chiral HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the accurate quantification of the (R)-enantiomer of Nipecotamide. The methods described are essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and various research applications where enantiomeric purity and concentration are critical.

Introduction

Nipecotamide is a chiral compound, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the specific (R)-enantiomer is crucial in drug development and research.[1][2] This application note details two robust analytical methods for the quantification of (R)-Nipecotamide: a High-Performance Liquid Chromatography (HPLC) method with UV detection for chiral separation and quantification, and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices.[3][4]

The validation of these analytical methods is performed in accordance with ICH Q2(R2) guidelines to ensure reliability, accuracy, and precision.[5][6][7]

Chiral HPLC-UV Method for Quantification of (R)-Nipecotamide

This method is suitable for the quantification of (R)-Nipecotamide in bulk drug substances and pharmaceutical dosage forms where concentration levels are relatively high.

Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase: α1-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm)[8]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) with Ethanol as an uncharged modifier and Tetrabutylammonium (TBA) as a cationic modifier.[8] The exact composition may need optimization.

  • (R)-Nipecotamide reference standard

  • (S)-Nipecotamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate salts for buffer preparation

2.1.2. Chromatographic Conditions

  • Column: α1-acid glycoprotein (AGP) chiral column

  • Mobile Phase: Isocratic elution with 10 mM Phosphate Buffer (pH 7.0) containing a specific concentration of ethanol and TBA (e.g., 2% ethanol, 5 mM TBA). The mobile phase composition should be optimized to achieve baseline separation.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or a more specific wavelength if the chromophore allows)

  • Injection Volume: 10 µL

2.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (R)-Nipecotamide reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Nipecotamide in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.1.4. Method Validation The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[5][6][9]

Data Presentation

Table 1: System Suitability Parameters for Chiral HPLC-UV Method

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2
Theoretical Plates (N)N > 2000
Resolution (Rs)Rs > 1.5 between (R) and (S) enantiomers

Table 2: Validation Summary for Chiral HPLC-UV Method

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
LOD0.3 µg/mL
LOQ1.0 µg/mL

LC-MS/MS Method for Quantification of (R)-Nipecotamide

This highly sensitive and selective method is ideal for quantifying (R)-Nipecotamide in biological matrices such as plasma and urine.[10][11]

Experimental Protocol

3.1.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[10]

  • Chiral Stationary Phase: α1-acid glycoprotein (AGP) column or a suitable reversed-phase C18 column if chiral separation is achieved through the mobile phase or if analyzing an already separated enantiomer.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • (R)-Nipecotamide reference standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled (R)-Nipecotamide or a close structural analog (e.g., 6-chloronicotinamide).[10]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

3.1.2. Chromatographic Conditions

  • Column: AGP chiral column or C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution (see Table 3)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955

3.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-Nipecotamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of the standard)

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of the IS)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 550 °C).[12]

3.1.4. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add the internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.[10]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[10]

  • Inject into the LC-MS/MS system.

Data Presentation

Table 4: Validation Summary for LC-MS/MS Method

ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Accuracy (% Recovery)85.0% - 115.0%
Precision (% RSD)< 15.0%
LOQ0.1 ng/mL
Matrix EffectMonitored and within acceptable limits

Visualizations

Experimental Workflow for Chiral HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare (R)-Nipecotamide Standard Solutions hplc Inject into HPLC System (AGP Chiral Column) prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc detection UV Detection hplc->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for (R)-Nipecotamide quantification by HPLC-UV.

Sample Preparation Workflow for LC-MS/MS Analysis of Plasma

start Plasma Sample add_is Add Internal Standard start->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Plasma sample preparation workflow for LC-MS/MS analysis.

Logical Relationship of Method Validation Parameters

cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robust Method Robustness Accuracy Accuracy Precision Precision Specificity Specificity LOD Limit of Detection (LOD) Specificity->LOD Linearity Linearity Range Range Linearity->Range LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

References

Application of (R)-Nipecotamide(1+) in Cardiovascular Disease Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the application of (R)-Nipecotamide(1+), also identified as (3R)-piperidine-3-carboxamide (CAS 168749-30-2), in the field of cardiovascular disease research.

Our investigation, aimed at providing detailed application notes and protocols for researchers, scientists, and drug development professionals, did not yield any published studies, clinical trials, or datasets that explore the cardiovascular effects of this specific compound.

(R)-Nipecotamide(1+) is a known chemical entity, and its synonyms include (3R)-piperidine-3-carboxamide and (R)-Nipecotamide. While this compound is commercially available and has been utilized as a building block in the synthesis of other molecules for various therapeutic targets, its role in cardiovascular science remains uninvestigated in publicly accessible research.

Studies on related but distinct chemical structures, such as other piperidine derivatives, have been conducted in the context of cardiovascular research. For instance, some piperidine-3-carboxamide derivatives have been investigated as inhibitors of human platelet aggregation. However, these studies do not specifically involve the (R)-enantiomer of nipecotamide. A broader examination of piperidine derivatives has also included assessments of potential cardiotoxicity, but this research is general and does not provide specific data on (R)-Nipecotamide(1+).

At present, there is a lack of scientific evidence to support the creation of detailed application notes, experimental protocols, or signaling pathway diagrams for the use of (R)-Nipecotamide(1+) in cardiovascular disease research. The core requirements of this request, including quantitative data, established methodologies, and mechanistic pathways, cannot be fulfilled due to the absence of foundational research in this specific area.

Researchers interested in the potential cardiovascular applications of (R)-Nipecotamide(1+) would need to conduct exploratory preclinical studies to determine its pharmacological properties, efficacy, and mechanism of action in relevant cardiovascular models. Without such foundational research, any discussion of its application would be purely speculative.

Application Notes and Protocols: Investigating the Impact of (R)-Nipecotamide(1+) on Intracellular cAMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nipecotamide(1+), the protonated form of nipecotamide, is a derivative of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake[1][2][3]. While the primary mechanism of nipecotic acid and its analogs is the inhibition of GABA transporters, leading to increased GABAergic neurotransmission, evidence suggests they may also directly interact with GABA receptors[1]. The modulation of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways, by GABAergic compounds is of significant interest[4][5][6]. GABA-B receptors, which are G protein-coupled receptors (GPCRs), are classically associated with the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[4][7][8]. However, some studies have indicated that nipecotamide can elevate cAMP levels in platelets, suggesting a more complex or cell-type-specific mechanism of action[9].

This document provides a detailed protocol for researchers to investigate the effect of (R)-Nipecotamide(1+) on intracellular cAMP levels in a cell-based assay. The protocol is designed to be adaptable for determining both potential increases and decreases in cAMP, allowing for a comprehensive evaluation of the compound's pharmacological profile.

Potential Signaling Pathways

The effect of (R)-Nipecotamide(1+) on cAMP levels could be mediated by several pathways. Based on the known pharmacology of related compounds, two hypothetical pathways are presented below.

G_protein_coupled_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space R_Nipecotamide (R)-Nipecotamide(1+) GPCR G Protein-Coupled Receptor (e.g., GABA-B) R_Nipecotamide->GPCR Binds G_protein G Protein (Gi/o or Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) or Activates (Gs) ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical GPCR-mediated signaling pathway for (R)-Nipecotamide(1+).

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of (R)-Nipecotamide(1+) on cAMP levels.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing GABA receptors) Cell_Seeding 2. Cell Seeding (96- or 384-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment - (R)-Nipecotamide(1+) - Controls (e.g., Forskolin, IBMX) Cell_Seeding->Compound_Treatment Cell_Lysis 4. Cell Lysis Compound_Treatment->Cell_Lysis cAMP_Assay 5. cAMP Detection (e.g., Luminescence, TR-FRET) Cell_Lysis->cAMP_Assay Data_Analysis 6. Data Analysis (Standard Curve, Dose-Response) cAMP_Assay->Data_Analysis

Caption: General experimental workflow for cAMP measurement.

Experimental Protocols

This protocol describes a method for quantifying intracellular cAMP levels in cultured cells treated with (R)-Nipecotamide(1+) using a commercially available luminescent cAMP assay kit (e.g., cAMP-Glo™ Max Assay). The principle of this assay is that a supplied kinase is activated by cAMP, leading to the depletion of ATP. A luciferase then uses the remaining ATP to produce light, resulting in a signal that is inversely proportional to the cAMP concentration.

Materials and Reagents

  • HEK293 cells (or another suitable cell line, potentially expressing GABA-A and GABA-B receptors)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • (R)-Nipecotamide(1+)

  • Forskolin (positive control for adenylyl cyclase activation)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Commercially available cAMP assay kit (e.g., cAMP-Glo™ Max Assay, Promega)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Cell Culture and Seeding

  • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • The day before the experiment, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

  • Determine the cell density and seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C with 5% CO2.

Compound Preparation and Treatment

  • Prepare a stock solution of (R)-Nipecotamide(1+) in an appropriate solvent (e.g., water or DMSO).

  • Prepare serial dilutions of (R)-Nipecotamide(1+) in assay buffer to achieve the desired final concentrations.

  • Prepare control solutions:

    • Vehicle control (the solvent used for the test compound).

    • Positive control for cAMP induction: Forskolin (e.g., 10 µM final concentration).

    • To investigate potential decreases in cAMP, cells can be co-stimulated with Forskolin and treated with (R)-Nipecotamide(1+).

  • Carefully remove the culture medium from the wells and replace it with 50 µL of assay buffer containing the appropriate concentrations of (R)-Nipecotamide(1+) or control compounds.

  • Incubate the plate at room temperature for the desired time (e.g., 15-30 minutes).

cAMP Measurement

  • Follow the manufacturer's instructions for the chosen cAMP assay kit. A general procedure for a luminescent assay is as follows:

  • Add 25 µL of the kit's lysis buffer to each well.

  • Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.

  • Add 25 µL of the detection solution containing the kinase and substrate.

  • Incubate for the recommended time to allow the enzymatic reactions to proceed.

  • Add 50 µL of the luciferase-containing reagent.

  • Incubate for a final recommended period to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Raw Luminescence Data

Treatment GroupConcentrationReplicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Mean RLUStd. Dev.
Vehicle Control-
(R)-Nipecotamide(1+)0.1 µM
(R)-Nipecotamide(1+)1 µM
(R)-Nipecotamide(1+)10 µM
(R)-Nipecotamide(1+)100 µM
Forskolin10 µM

Table 2: Calculated cAMP Concentrations

A standard curve should be generated using known concentrations of cAMP provided in the assay kit. The raw luminescence units (RLU) from the experimental wells are then used to interpolate the corresponding cAMP concentrations from this standard curve.

Treatment GroupConcentrationMean cAMP (nM)Std. Dev.Fold Change vs. Vehicle
Vehicle Control-1.0
(R)-Nipecotamide(1+)0.1 µM
(R)-Nipecotamide(1+)1 µM
(R)-Nipecotamide(1+)10 µM
(R)-Nipecotamide(1+)100 µM
Forskolin10 µM

Data Analysis

  • Standard Curve: Plot the luminescence values of the cAMP standards against their known concentrations. Use a suitable regression model (e.g., four-parameter logistic curve) to fit the data.

  • cAMP Concentration Calculation: Use the standard curve to convert the mean RLU values for each experimental condition into cAMP concentrations.

  • Dose-Response Curves: Plot the calculated cAMP concentrations against the logarithm of the (R)-Nipecotamide(1+) concentration to generate a dose-response curve. This can be used to determine the EC50 (for cAMP induction) or IC50 (for cAMP inhibition).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects compared to the vehicle control.

Concluding Remarks

This protocol provides a robust framework for the initial characterization of the effects of (R)-Nipecotamide(1+) on intracellular cAMP levels. Depending on the initial findings, further experiments may be warranted to elucidate the precise mechanism of action. These could include the use of specific GABA receptor antagonists to determine if the effect is receptor-mediated, or experiments in cell lines lacking specific G-protein subunits. The flexibility of the described assay allows for the investigation of both stimulatory and inhibitory effects on adenylyl cyclase, providing a comprehensive understanding of the compound's signaling properties.

References

Application Notes and Protocols for Alzheimer's Research Using Nipecotamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of nipecotamide derivatives as potential therapeutic agents for Alzheimer's disease (AD). The protocols outlined below cover key in vitro and in vivo assays to assess the multi-target efficacy of these compounds, focusing on their potential to inhibit acetylcholinesterase, mitigate amyloid-beta aggregation, reduce neuroinflammation, and improve cognitive function.

Introduction to Nipecotamide Derivatives in Alzheimer's Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological hallmarks, including the cholinergic deficit, amyloid-beta (Aβ) plaque deposition, and neuroinflammation. The multifaceted nature of AD necessitates the development of multi-target-directed ligands. Nipecotamide derivatives, structurally related to the GABA reuptake inhibitor nipecotic acid, present a promising scaffold for the design of such agents. By incorporating various pharmacophores, these derivatives can be engineered to interact with key targets implicated in AD pathogenesis. Recent studies on structurally similar compounds, such as nipecotic acid and isonipecotamide derivatives, have demonstrated their potential to inhibit acetylcholinesterase (AChE) and possess antioxidant and anti-inflammatory properties, making them attractive candidates for further investigation.[1]

Data Presentation: In Vitro Efficacy of Structurally Related Compounds

The following tables summarize the in vitro efficacy of selected nipecotic acid and isonipecotamide derivatives from published studies. This data serves as a reference for the expected potency of novel nipecotamide derivatives and highlights key structure-activity relationships.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Isonipecotamide Derivatives

Compound IDLinkerR GroupAChE Kᵢ (µM)BChE Kᵢ (µM)
1 -OCH₂-H0.0586.95
2 -CH₂O-H> 10> 10
3 -OCH₂-4-F0.18> 10
7 -OCH₂CH₂-H1.251.55
14 -OCH₂-Isopropyl0.1300.130
15 -OCH₂-Cyclopentyl0.1150.115

Data adapted from a study on isonipecotamide-based thrombin and cholinesterase dual inhibitors. The table showcases the impact of linker chemistry and N1-substituents on cholinesterase inhibition.[2]

Table 2: Multi-Target Activity of Nipecotic Acid Derivatives

Compound IDR GroupAChE IC₅₀ (µM)Lipid Peroxidation Inhibition (%)LOX Inhibition (%)
1 Ferulic acid moiety475030
2 Sinapic acid moiety625733
3 Butylated hydroxycinnamic acid moiety> 1002520

Data adapted from a preliminary study on nipecotic acid derivatives as agents against neurodegeneration.[1] This table highlights the potential for dual antioxidant and anti-inflammatory activity alongside AChE inhibition.

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead Lead Optimization Synthesis Synthesis of Nipecotamide Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization AChE Acetylcholinesterase Inhibition Assay Characterization->AChE Abeta Amyloid-Beta Aggregation Assay Characterization->Abeta Neuroinflammation Neuroinflammation Assay Characterization->Neuroinflammation GABA GABA Reuptake Assay AChE->GABA Abeta->GABA Neuroinflammation->GABA Antioxidant Antioxidant Capacity Assays GABA->Antioxidant Lead_Opt Lead Optimization Antioxidant->Lead_Opt

Caption: Workflow for in vitro screening of nipecotamide derivatives.

Diagram 2: Signaling Pathways Targeted by Nipecotamide Derivatives

signaling_pathways cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway cluster_inflammation Neuroinflammatory Pathway cluster_gaba GABAergic Pathway Nipecotamide Nipecotamide Derivatives AChE AChE Nipecotamide->AChE Inhibition Abeta_agg Aβ Aggregates Nipecotamide->Abeta_agg Inhibition Microglia Activated Microglia Nipecotamide->Microglia Modulation GAT1 GABA Transporter 1 Nipecotamide->GAT1 Inhibition ACh Acetylcholine AChE->ACh Hydrolysis Abeta_mono Aβ Monomers Abeta_mono->Abeta_agg Cytokines Pro-inflammatory Cytokines Microglia->Cytokines GABA GABA GAT1->GABA Reuptake

Caption: Potential signaling pathways modulated by nipecotamide derivatives.

Experimental Protocols

In Vitro Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the colorimetric method developed by Ellman et al.[3][4]

  • Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Materials:

    • 96-well microplate

    • Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

    • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds (nipecotamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Donepezil)

  • Procedure:

    • Prepare stock solutions of ATCI (14 mM) and DTNB (10 mM) in phosphate buffer.

    • In each well of the 96-well plate, add the following in order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution at various concentrations (or solvent for control).

      • 10 µL of AChE solution (1 U/mL).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Shake the plate for 1 minute.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. Amyloid-Beta (Aβ₁₋₄₂) Aggregation Assay (Thioflavin T Assay)

This protocol is based on the use of Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[5][6][7]

  • Principle: ThT fluorescence is directly proportional to the amount of aggregated Aβ fibrils. The assay monitors the kinetics of Aβ aggregation in the presence and absence of test compounds.

  • Materials:

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

    • Human Aβ₁₋₄₂ peptide

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Thioflavin T (ThT)

    • Test compounds (nipecotamide derivatives)

  • Procedure:

    • Aβ₁₋₄₂ Preparation:

      • Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL.

      • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.

      • Store the resulting peptide film at -80°C.

      • Immediately before use, dissolve the Aβ₁₋₄₂ film in a small volume of DMSO to create a concentrated stock solution (e.g., 5 mM) and then dilute to the final working concentration (e.g., 10-20 µM) in phosphate buffer.

    • ThT Assay:

      • Prepare a stock solution of ThT (e.g., 1 mM) in phosphate buffer.

      • In each well of the 96-well plate, add:

        • Phosphate buffer

        • Test compound at various concentrations (or solvent for control).

        • ThT to a final concentration of 10-20 µM.

        • Aβ₁₋₄₂ solution to a final concentration of 10-20 µM.

      • The final volume in each well should be consistent (e.g., 200 µL).

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Analyze the lag time, maximum fluorescence, and slope of the aggregation curves to determine the inhibitory effect of the test compounds.

3. In Vitro Neuroinflammation Assay (LPS-Induced Microglia Activation)

This protocol describes the use of lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells.[8][9][10]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia, leading to the production and release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of test compounds on this inflammatory response is quantified.

  • Materials:

    • BV-2 microglial cell line (or primary microglia)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for NO measurement

    • ELISA kits for TNF-α and IL-6 quantification

    • Test compounds (nipecotamide derivatives)

  • Procedure:

    • Seed BV-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

    • After the incubation period, collect the cell culture supernatants.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm.

      • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Determine the percentage of inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-only control.

4. GABA Reuptake Inhibition Assay

This protocol outlines a method to assess the inhibition of GABA uptake into synaptosomes.[11][12][13][14]

  • Principle: The assay measures the uptake of radiolabeled GABA ([³H]GABA) into isolated nerve terminals (synaptosomes). A reduction in the accumulation of radioactivity in the presence of a test compound indicates inhibition of the GABA transporter.

  • Materials:

    • Rat brain tissue (cortex or hippocampus)

    • Sucrose solution (0.32 M)

    • Krebs-Ringer buffer

    • [³H]GABA (radiolabeled gamma-aminobutyric acid)

    • Scintillation counter and scintillation fluid

    • Glass fiber filters

    • Test compounds (nipecotamide derivatives)

    • Positive control (e.g., Nipecotic acid)

  • Procedure:

    • Synaptosome Preparation:

      • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

      • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

      • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

      • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

    • GABA Uptake Assay:

      • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

      • Initiate the uptake by adding [³H]GABA to a final concentration in the nanomolar range.

      • Incubate for a short period (e.g., 5 minutes) at 37°C.

      • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

      • Place the filters in scintillation vials with scintillation fluid.

      • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of [³H]GABA uptake for each compound concentration and determine the IC₅₀ value.

In Vivo Behavioral Assays

1. Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess spatial learning and memory in rodent models of AD.[15][16][17][18][19]

  • Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using spatial cues in the environment.

  • Apparatus:

    • A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

    • A small platform submerged just below the water surface.

    • Various extra-maze visual cues placed around the room.

    • A video tracking system.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Divide the pool into four quadrants.

      • For each trial, gently place the mouse into the water facing the pool wall in one of the quadrants.

      • Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

      • If the mouse fails to find the platform within the time limit, gently guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Conduct 4 trials per day for each mouse, with different starting positions.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Place the mouse in the quadrant opposite to where the platform was located.

      • Allow the mouse to swim freely for 60 seconds.

    • Data Analysis:

      • Acquisition Phase: Measure the escape latency (time to find the platform) and path length.

      • Probe Trial: Measure the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

2. Y-Maze Spontaneous Alternation

The Y-maze is used to assess short-term spatial working memory.[20][21][22][23][24]

  • Principle: Rodents have a natural tendency to explore novel environments. In a three-arm maze, a healthy animal will tend to visit a new arm rather than returning to one it has recently visited.

  • Apparatus:

    • A Y-shaped maze with three identical arms.

    • A video tracking system.

  • Procedure:

    • Place the mouse in the center of the Y-maze.

    • Allow the mouse to freely explore the three arms for a set period (e.g., 5-8 minutes).

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB, BCA).

    • Data Analysis:

      • Calculate the percentage of spontaneous alternation: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of nipecotamide derivatives for Alzheimer's disease. By systematically assessing their effects on key pathological features of AD, researchers can identify promising lead compounds for further development. The multi-target approach, combining cholinesterase inhibition with anti-amyloid, anti-inflammatory, and GABAergic modulation, holds significant promise for the development of more effective disease-modifying therapies for this devastating neurodegenerative condition.

References

Application Notes and Protocols for High-Throughput Screening of (R)-Nipecotamide(1+) Analogs as GABA Transporter 1 (GAT1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is critically regulated by GABA transporters (GATs). The GABA transporter 1 (GAT1), encoded by the SLC6A1 gene, is a key player in this process, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of GAT1 can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism has been a successful therapeutic strategy for neurological disorders such as epilepsy, with the GAT1 inhibitor tiagabine being a marketed anticonvulsant.

(R)-Nipecotic acid is a well-established GAT1 inhibitor, and its analogs represent a promising class of compounds for the development of novel therapeutics targeting the GABAergic system. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of such analogs to identify potent and selective GAT1 inhibitors. These application notes provide an overview of the key HTS techniques and detailed protocols for screening (R)-Nipecotamide(1+) analogs.

GAT1 Signaling Pathway and Mechanism of Inhibition

GAT1 is a sodium- and chloride-dependent transporter. The transport of one GABA molecule is coupled to the co-transport of two sodium ions and one chloride ion into the cell. This process is electrogenic and driven by the electrochemical gradients of these ions across the cell membrane. By blocking the GABA binding site on GAT1, inhibitors like (R)-Nipecotamide(1+) analogs prevent the reuptake of GABA, leading to an increased concentration of GABA in the synaptic cleft. This elevated GABA level results in enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to increased inhibitory signaling.

GAT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Nipecotamide_Analog (R)-Nipecotamide(1+) Analog Nipecotamide_Analog->GAT1 Inhibition GABA_synapse->GAT1 Binding GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_Signal Increased Inhibitory Signal GABA_receptor->Inhibitory_Signal

Caption: GAT1 Signaling and Inhibition

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying novel GAT1 inhibitors from a library of (R)-Nipecotamide(1+) analogs follows a multi-step process. The workflow is designed to rapidly identify "hit" compounds and then confirm their activity and characterize their properties through a series of progressively more detailed assays.

HTS_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation & Characterization Phase cluster_lead_optimization Lead Optimization Phase Compound_Library Compound Library ((R)-Nipecotamide(1+) Analogs) Primary_Screen Primary HTS Assay (e.g., [3H]GABA Uptake) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Secondary_Assays Secondary Assays (e.g., Fluorescence, Electrophysiology) IC50_Determination->Secondary_Assays Selectivity_Profiling Selectivity Profiling (vs. other GATs, receptors) Secondary_Assays->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: HTS Workflow for GAT1 Inhibitors

Data Presentation: Inhibitory Potency of GAT1 Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of known GAT1 inhibitors. This data serves as a reference for comparing the activity of novel (R)-Nipecotamide(1+) analogs.

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
(±)-Nipecotic acidhGAT-1[3H]GABA UptakeHEK8[1]
(R)-Nipecotic acidmGAT1Not SpecifiedNot SpecifiedpIC50 = 5.07 ± 0.02[2]
TiagabinehGAT-1[3H]GABA UptakeHEK293S0.07[3][4]
NO-711hGAT-1[3H]GABA UptakeHEK293S1.0[4]
SKF-89976AhGAT-1[3H]GABA UptakeHEK293S7[4]

Experimental Protocols

Protocol 1: [3H]GABA Uptake Assay

This is a robust and widely used functional assay to measure the inhibition of GAT1. It relies on the quantification of radiolabeled GABA taken up by cells expressing the transporter.

Materials:

  • HEK293 or CHO cells stably expressing human GAT1

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

  • [3H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds ((R)-Nipecotamide(1+) analogs) and control inhibitors (e.g., Tiagabine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed GAT1-expressing cells onto poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in the assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay Initiation:

    • Wash the cell monolayer twice with 200 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the test compound or control to the wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature.

  • GABA Uptake:

    • Add 50 µL of assay buffer containing a mixture of [3H]GABA and unlabeled GABA (final concentration of GABA typically at or below the Km for GAT1, e.g., 10 µM) to each well to initiate the uptake.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Assay Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with 200 µL of ice-cold assay buffer to remove extracellular [3H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of 0.1 M NaOH or 1% SDS to each well to lyse the cells.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including a high concentration of a known GAT1 inhibitor (e.g., 100 µM Tiagabine).

    • Subtract the non-specific uptake from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

    • Generate dose-response curves and calculate IC50 values using a non-linear regression analysis.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This assay format offers a non-radioactive alternative and is highly amenable to HTS. It measures changes in membrane potential associated with the electrogenic activity of GAT1.

Materials:

  • HEK293 or CHO cells stably expressing human GAT1

  • Black, clear-bottom 96- or 384-well plates

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay Buffer: HBSS supplemented with 10 mM HEPES, pH 7.4

  • GABA

  • Test compounds and control inhibitors

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed GAT1-expressing cells into black, clear-bottom microplates and grow to confluence.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 1 hour at 37°C to allow for dye loading.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls in the assay buffer.

    • Transfer the compound plate to the fluorescence microplate reader.

  • Assay Measurement:

    • The instrument will first measure the baseline fluorescence.

    • The automated liquid handler will then add the test compounds to the cell plate.

    • After a short pre-incubation with the compounds (e.g., 2-5 minutes), the instrument will add a solution of GABA to stimulate GAT1 activity.

    • The fluorescence intensity is monitored in real-time, both before and after the addition of GABA.

  • Data Analysis:

    • The change in fluorescence upon GABA addition is indicative of GAT1 activity.

    • Calculate the percent inhibition of the GABA-induced fluorescence change for each compound concentration.

    • Generate dose-response curves and determine the IC50 values.

Protocol 3: Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is a powerful label-free technique for identifying direct binding of compounds to the target protein. This method is particularly useful for confirming direct interaction and for screening fragment libraries.

Materials:

  • Purified GAT1 protein (e.g., from detergent-solubilized cell membranes)

  • Test compound library

  • Size-exclusion chromatography (SEC) or other affinity separation matrix

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: Incubate the purified GAT1 protein with a mixture of test compounds from the library.

  • Separation: Separate the protein-ligand complexes from the unbound compounds using a rapid separation technique like SEC.

  • Dissociation and Analysis:

    • Denature the protein to release the bound ligands.

    • Analyze the released ligands by LC-MS to identify the compounds that were bound to GAT1.

  • Hit Identification: Compounds that are enriched in the protein-containing fractions compared to control fractions (without protein) are identified as hits.

Conclusion

The high-throughput screening techniques described in these application notes provide a robust framework for the identification and characterization of novel (R)-Nipecotamide(1+) analogs as GAT1 inhibitors. The choice of assay will depend on the specific stage of the drug discovery process, available resources, and the desired throughput. A combination of these methods, from initial high-throughput screening to detailed mechanistic studies, will be crucial for advancing promising candidates toward clinical development.

References

Application Notes and Protocols for the Development of Piperidine-3-Carboxamide Derivatives in Antimelanoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating piperidine-3-carboxamide derivatives as potential therapeutic agents for melanoma. The protocols detailed below are based on successful preclinical studies that have identified potent compounds inducing a senescence-like phenotype in melanoma cells.

Rationale and Background

Melanoma remains the most aggressive form of skin cancer, with high mortality rates in its metastatic stages, often due to the development of drug resistance.[1][2] A promising therapeutic strategy involves inducing cellular senescence, a state of irreversible cell cycle arrest, in cancer cells.[3] High-throughput screening has identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells, making it a valuable starting point for drug development.[3][4][5]

This document outlines the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of these derivatives, culminating in the identification of lead compounds with significant antimelanoma activity.[3]

Synthesis of Piperidine-3-Carboxamide Derivatives

The synthesis of the target compounds can be achieved through various routes. A common approach involves the coupling of key intermediates. The preparation of analogues with modifications at different positions of the scaffold is crucial for establishing a robust SAR.[3]

Experimental Protocol: General Synthesis

A versatile method for synthesizing N-arylpiperidine-3-carboxamide derivatives involves a multi-step process. Route III, as described in the literature, focuses on a Suzuki coupling reaction to form key intermediates, which are then further modified.[3]

Materials:

  • Appropriate heterocyclic boronic acids

  • Aryl halides or triflates

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Piperidine-3-carboxamide core

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Suzuki Coupling: To a solution of the aryl halide/triflate (1.0 eq) in a suitable solvent, add the heterocyclic boronic acid (1.2 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).

  • Degas the mixture and heat it under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the key intermediate.[3]

  • Amide Coupling: Couple the purified intermediate with the piperidine-3-carboxamide core using standard amide bond formation conditions (e.g., EDC/HOBt or HATU).

  • Purify the final compound via column chromatography or recrystallization.

  • Characterize the final product using ¹H NMR, Mass Spectrometry, and determine its melting point.[3]

Visualization: Synthetic Workflow

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Compound Synthesis start Aryl Halide & Heterocyclic Boronic Acid suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate Purified Intermediate suzuki->intermediate coupling Amide Bond Formation intermediate->coupling piperidine Piperidine-3-carboxamide Core piperidine->coupling purification Purification & Characterization (Chromatography, NMR, MS) coupling->purification final_product Final Derivative purification->final_product

Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.

In Vitro Biological Evaluation

The primary evaluation of the synthesized compounds involves assessing their antiproliferative and senescence-inducing activities against human melanoma cell lines, such as A375.[3][6]

Experimental Protocol 1: Antiproliferative Activity (IC₅₀ Determination)

This assay determines the concentration of a compound required to inhibit the growth of melanoma cells by 50%.

Materials:

  • Human melanoma cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized piperidine-3-carboxamide derivatives dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Protocol 2: Senescence-Inducing Activity (EC₅₀ Determination)

This high-content screening (HCS) assay quantifies the ability of compounds to induce a senescence-like phenotype based on morphological changes.[3]

Materials:

  • Human melanoma cell line (e.g., A375)

  • Nuclear and cytoplasmic stains (e.g., Hoechst 33342 and CellMask™)

  • High-content imaging system (e.g., Opera Phenix™)

  • Image analysis software

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the antiproliferative assay protocol using imaging-compatible plates (e.g., 384-well optical plates).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Staining: Fix and stain the cells to visualize nuclei and cytoplasm according to standard protocols.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Use customized image analysis software to quantify cellular features characteristic of senescence, such as enlarged cell size, flattened shape, and a large nucleus.[3]

  • Data Analysis: Determine the percentage of senescent cells per well. Calculate the EC₅₀ value, the effective concentration that induces senescence in 50% of the cell population, by plotting a dose-response curve.[3]

Visualization: In Vitro Screening Workflow

cluster_0 Primary Screening cluster_1 Antiproliferative Assay cluster_2 Senescence Assay (HCS) compound Synthesized Piperidine Derivatives a375 A375 Melanoma Cell Line compound->a375 treatment 72h Compound Treatment a375->treatment viability Cell Viability Measurement treatment->viability hcs High-Content Imaging treatment->hcs ic50 IC50 Calculation viability->ic50 sar SAR Analysis & Lead Identification ic50->sar ec50 EC50 Calculation hcs->ec50 ec50->sar

Caption: Workflow for the in vitro evaluation of antimelanoma compounds.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the N-arylpiperidine-3-carboxamide scaffold is essential to understand the relationship between chemical structure and biological activity.

Quantitative Data Summary

The table below summarizes the antiproliferative (IC₅₀) and senescence-inducing (EC₅₀) activities of key derivatives against the A375 human melanoma cell line.[3]

CompoundKey Structural FeaturesIC₅₀ (µM)EC₅₀ (µM)
Hit 1 Racemic mixture, initial hit0.881.24
19 R-configuration of Hit 1>20>20
20 S-configuration of Hit 10.271.34
54 S-isomer, Pyridine at B-ring, Pyrrole at R³0.030.04
12 Piperidine-4-carboxamide regioisomer>20>20
13 Pyrrolidine ring instead of piperidine8.0>20

Data sourced from Oh, S. et al. (2021).[3]

Key SAR Findings
  • Stereochemistry: The S-configuration at the 3-position of the piperidine ring is critical for activity, with the R-isomer being inactive.[3]

  • Piperidine Ring: The piperidine-3-carboxamide moiety is essential. The regioisomer with a piperidine-4-carboxamide was inactive, and replacing the piperidine ring with smaller rings (pyrrolidine, azetidine) gradually decreased activity.[3]

  • Aromatic Substituents: The presence of specific heterocyclic rings at the B-ring and R³ positions significantly enhances potency. Compound 54 , featuring a pyridine ring and a pyrrole group, demonstrated the highest activity.[3]

Visualization: Key Structure-Activity Relationships```dot

SAR Stereo Stereo S_config S_config Stereo->S_config R_config R_config Stereo->R_config Carboxamide Carboxamide Pos_3 Pos_3 Carboxamide->Pos_3 Pos_4 Pos_4 Carboxamide->Pos_4 Piperidine Piperidine Six_membered Six_membered Piperidine->Six_membered Five_membered Five_membered Piperidine->Five_membered B_Ring B_Ring Heteroaryl Heteroaryl B_Ring->Heteroaryl R3 R3 R3->Heteroaryl

Caption: Proposed mechanism of action via induction of cellular senescence.

In Vivo Evaluation Protocols

Once a lead compound is identified through in vitro screening, its efficacy must be validated in animal models of melanoma. [2][7]Xenograft models using immunocompromised mice are standard for preclinical testing. [8][9]

Experimental Protocol: Melanoma Xenograft Model

Animals:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

Procedure:

  • Tumor Implantation: Subcutaneously inject human melanoma cells (e.g., 1-5 x 10⁶ A375 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the lead compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

Visualization: In Vivo Experimental Workflow

start Lead Compound Identified In Vitro implant Subcutaneous Injection of A375 cells into Immunocompromised Mice start->implant growth Tumor Growth (to ~100 mm³) implant->growth random Randomize Mice into Control & Treatment Groups growth->random treat Administer Vehicle or Lead Compound random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat daily endpoint Endpoint: Excise Tumors for Analysis monitor->endpoint analysis Efficacy & Toxicity Assessment endpoint->analysis

Caption: Standard workflow for evaluating compound efficacy in a xenograft model.

References

Application Notes and Protocols for (R)-Nipecotamide(1+) in Cholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Nipecotamide, chemically known as (3R)-piperidine-3-carboxamide, is a small molecule containing a piperidine ring. In an aqueous physiological environment, the piperidine nitrogen can be protonated, forming the cationic species (R)-Nipecotamide(1+). While its primary biological roles are not extensively defined in the context of cholinesterase inhibition, derivatives of the parent nipecotamide and its isomer, isonipecotamide, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine and are significant therapeutic targets, particularly in neurodegenerative diseases like Alzheimer's disease.[1][2][3] The exploration of nipecotamide-based compounds is driven by the need for novel cholinesterase inhibitors with potentially improved efficacy and selectivity.

Quantitative Data Summary

The inhibitory activities of various isonipecotamide derivatives against AChE and BChE have been quantified, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The data presented below is for N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (a derivative of isonipecotamide) and its analogs, which provide a reference for the potential activity of substituted nipecotamides.

Table 1: Cholinesterase Inhibition Data for Isonipecotamide Derivatives

CompoundTarget EnzymeKi (μM)IC50 (μM)Inhibition TypeReference
Derivative 1 eeAChE0.058-Noncompetitive/Mixed[4][5]
eqBChE6.95-Noncompetitive/Mixed[4][5]
Derivative 14 eqBChE0.130-Not specified[1]
Derivative 15 eqBChE0.115-Not specified[1]

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase.

Experimental Protocols

The following protocols are based on the widely used Ellman's method for determining cholinesterase activity.[6][7]

Materials and Reagents
  • Enzymes:

    • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

    • Butyrylcholinesterase (BChE) from equine serum

  • Substrates:

    • Acetylthiocholine iodide (ATCI)

    • Butyrylthiocholine iodide (BTCI)

  • Chromogen:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Inhibitor:

    • (R)-Nipecotamide(1+) or its derivatives, dissolved in a suitable solvent (e.g., DMSO, then diluted in buffer).

  • Buffer:

    • Phosphate buffer (0.1 M, pH 8.0)

  • Instrumentation:

    • Spectrophotometer (microplate reader) capable of measuring absorbance at 412 nm.

  • Other:

    • 96-well microplates

    • Pipettes

Preparation of Solutions
  • Buffer Solution: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

  • Substrate Solutions: Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

  • Enzyme Solutions: Prepare stock solutions of AChE and BChE in the phosphate buffer. The final concentration in the well should be optimized for the assay (e.g., 0.09 U/mL for AChE).

  • Inhibitor Solutions: Prepare a stock solution of (R)-Nipecotamide(1+) or its derivative in a minimal amount of a suitable organic solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer to achieve a range of final assay concentrations.

In Vitro Cholinesterase Inhibition Assay Procedure
  • In a 96-well microplate, add the following to each well in the specified order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the inhibitor solution at various concentrations (or buffer for the control).

    • 20 µL of the DTNB solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

  • Add 20 µL of the enzyme solution (AChE or BChE) to each well and incubate for a further 10 minutes.

  • Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • The rate of reaction is proportional to the rate of increase in absorbance.

Data Analysis
  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • For determining the mechanism of inhibition and the Ki value, conduct kinetic studies by measuring the reaction rates at multiple substrate and inhibitor concentrations. Construct Lineweaver-Burk plots (1/rate vs. 1/[Substrate]) to visualize the inhibition type (e.g., competitive, noncompetitive, or mixed).[4]

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

G Workflow for Cholinesterase Inhibition Assay cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_reagents Add Buffer, Inhibitor, and DTNB prep_buffer->add_reagents prep_inhibitor Prepare Serial Dilutions of (R)-Nipecotamide(1+) prep_inhibitor->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_enzyme Prepare Enzyme Solution (AChE or BChE) add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (ATCI or BTCI) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_enzyme add_enzyme->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetic_study Kinetic Analysis (Lineweaver-Burk Plot) calc_rate->kinetic_study plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Proposed Signaling Pathway of Cholinesterase Inhibition

G Mechanism of Cholinergic Neurotransmission and Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction Receptor->Signal Activates Inhibitor (R)-Nipecotamide(1+) Derivative Inhibitor->AChE Inhibits Increased_ACh Increased ACh in Synaptic Cleft Inhibitor->Increased_ACh Leads to Prolonged_Signal Prolonged Receptor Activation Increased_ACh->Prolonged_Signal Results in

Caption: Cholinergic neurotransmission and the role of cholinesterase inhibitors.

References

Application Notes and Protocols: (R)-Nipecotamide Derivatives as Key Building Blocks for DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a prominent class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. A key structural motif in many potent and selective DPP-4 inhibitors is the (R)-piperidine-3-amine scaffold, a derivative of (R)-Nipecotamide. This document provides detailed application notes and experimental protocols for the synthesis of several marketed DPP-4 inhibitors, including Linagliptin, Alogliptin, and Trelagliptin, utilizing (R)-3-aminopiperidine as a crucial building block. The protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a vital role in regulating blood glucose levels. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The design of many DPP-4 inhibitors has focused on mimicking the dipeptide structure of natural substrates, with a key interaction being the binding of a primary or secondary amine to the S1 pocket of the enzyme. The (R)-3-aminopiperidine moiety has proven to be an excellent scaffold for this purpose, providing the necessary chirality and chemical functionality for potent and selective DPP-4 inhibition.

Data Presentation

The following table summarizes the in vitro potency of DPP-4 inhibitors synthesized using the (R)-3-aminopiperidine scaffold.

CompoundDPP-4 IC50 (nM)Selectivity over DPP-8Selectivity over DPP-9
Linagliptin 1[1][2]>10,000-fold[1]>10,000-fold[1]
Alogliptin 24[1]>14,000-fold[3]>14,000-fold[3]
Trelagliptin 4.2 - 5.4[4][5]>10,000-fold[5]>10,000-fold[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow for the synthesis of DPP-4 inhibitors using (R)-3-aminopiperidine.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion GLP-1->Beta-cells + GLP-1->Alpha-cells - DPP-4 DPP-4 GLP-1->DPP-4 inactivated by GIP->Beta-cells + GIP->DPP-4 inactivated by Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites DPP-4_Inhibitor (R)-Nipecotamide-based DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production promotes

Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.

Synthesis_Workflow Start Start Prepare_Core Prepare Heterocyclic Core (e.g., Xanthine or Uracil derivative) Start->Prepare_Core Prepare_Amine Prepare (R)-3-aminopiperidine (from (R)-Nipecotamide) Start->Prepare_Amine Coupling Coupling Reaction Prepare_Core->Coupling Prepare_Amine->Coupling Deprotection Deprotection (if necessary) Coupling->Deprotection Purification Purification & Crystallization Deprotection->Purification Final_Product Final DPP-4 Inhibitor Purification->Final_Product End End Final_Product->End

Caption: General Synthetic Workflow for DPP-4 Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Linagliptin

This protocol describes the synthesis of Linagliptin via the condensation of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine.

Materials:

  • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • To a solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione in DMF, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Linagliptin.

Protocol 2: Synthesis of Alogliptin

This protocol outlines the synthesis of Alogliptin by the reaction of 6-chloro-1-(2-cyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione with (R)-3-aminopiperidine.

Materials:

  • 6-chloro-1-(2-cyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione

  • (R)-3-aminopiperidine dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol or Isopropanol

  • Water

Procedure:

  • Suspend 6-chloro-1-(2-cyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione and (R)-3-aminopiperidine dihydrochloride in methanol or isopropanol.

  • Add sodium bicarbonate to the suspension and heat the mixture to reflux.

  • Maintain the reflux for 12-18 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield Alogliptin.

Protocol 3: Synthesis of Trelagliptin

This protocol describes the synthesis of Trelagliptin through the nucleophilic substitution of 6-chloro-1-((2-cyano-5-fluorophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione with unprotected (R)-3-aminopiperidine.[7][8]

Materials:

  • 6-chloro-1-((2-cyano-5-fluorophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione

  • (R)-3-aminopiperidine dihydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol

  • Succinic acid

Procedure:

  • To a solution of 6-chloro-1-((2-cyano-5-fluorophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione in isopropanol, add (R)-3-aminopiperidine dihydrochloride and DIPEA at room temperature.[9]

  • Heat the reaction mixture and stir for 10-15 hours.

  • Monitor the reaction for completion using HPLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • To the crude Trelagliptin solution, add a solution of succinic acid in isopropanol to precipitate Trelagliptin succinate.

  • Collect the solid by filtration, wash with isopropanol, and dry under vacuum to obtain pure Trelagliptin succinate.[9]

Conclusion

The (R)-nipecotamide derivative, specifically (R)-3-aminopiperidine, serves as a versatile and indispensable building block in the synthesis of several clinically important DPP-4 inhibitors. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of Linagliptin, Alogliptin, and Trelagliptin. These methods, derived from established literature and patents, highlight the strategic importance of this chiral scaffold in the development of effective treatments for type 2 diabetes. Further optimization of these protocols may be necessary depending on the specific laboratory conditions and desired scale of synthesis.

References

Troubleshooting & Optimization

How to improve the yield of (R)-Nipecotamide(1+) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (R)-Nipecotamide, with a focus on improving reaction yield and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure (R)-Nipecotamide?

A1: There are two main pathways to achieve an enantiomerically pure product. The choice depends on available starting materials, scalability, and desired purity.

  • Chiral Resolution: This is a classical approach that starts with a racemic mixture of a nipecotic acid derivative (e.g., ethyl nipecotate). A chiral resolving agent, such as dibenzoyl-L-tartaric acid, is used to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization. Once the desired (R)-diastereomer is isolated, the resolving agent is removed, and the resulting (R)-ethyl nipecotate is coupled with the desired amine to form (R)-Nipecotamide.[1]

  • Asymmetric Synthesis: This modern approach creates the chiral center stereoselectively. Methods like palladium-catalyzed decarboxylative cyclization of specific precursors can yield multisubstituted nipecotic acid derivatives with high diastereoselectivity.[2][3] Another powerful strategy is the asymmetric reductive amination of a suitable keto-precursor using a chiral catalyst, which can directly generate the desired (R)-enantiomer.[4]

Synthetic_Routes cluster_0 Route A: Chiral Resolution cluster_1 Route B: Asymmetric Synthesis Racemic Racemic Ethyl Nipecotate Resolution Resolution with Chiral Acid Racemic->Resolution Salts Diastereomeric Salts (R-salt and S-salt) Resolution->Salts Separation Fractional Crystallization Salts->Separation R_Ester (R)-Ethyl Nipecotate Separation->R_Ester Amidation Amide Coupling R_Ester->Amidation Acyclic Acyclic Precursor Asymmetric Asymmetric Cyclization / Reductive Amination Acyclic->Asymmetric R_Ester_B (R)-Ethyl Nipecotate Asymmetric->R_Ester_B R_Ester_B->Amidation Final (R)-Nipecotamide Amidation->Final

Caption: Primary synthetic routes to (R)-Nipecotamide.

Q2: My overall yield is low. How should I troubleshoot the synthesis?

A2: A low overall yield can result from inefficiencies at multiple stages. A systematic approach is crucial for identifying the root cause. Start by evaluating the amide coupling step, as it is a frequent source of problems, before investigating the preparation of the chiral intermediate.

Troubleshooting_Workflow Start Low Overall Yield for (R)-Nipecotamide CheckAmide Step 1: Analyze the Amide Coupling Reaction Start->CheckAmide AmineReacted Is the starting amine fully consumed? CheckAmide->AmineReacted SideProducts Are there significant side products? AmineReacted->SideProducts Yes OptimizeCoupling Solution: Optimize Coupling Conditions (Reagent, Base, Temp) (See FAQ 4) AmineReacted->OptimizeCoupling No CheckPurification Solution: Review Purification Method (Chromatography, Recrystallization) SideProducts->CheckPurification Yes CheckChiralStep Step 2: Analyze the Chiral Intermediate Synthesis SideProducts->CheckChiralStep No, clean reaction YieldChiral Is the yield of (R)-Nipecotic Acid/Ester low? CheckChiralStep->YieldChiral EE_Purity Is the Enantiomeric Excess (ee%) or chemical purity low? YieldChiral->EE_Purity No OptimizeResolution Solution: Optimize Resolution or Asymmetric Synthesis YieldChiral->OptimizeResolution Yes CheckMaterials Solution: Verify Purity of Starting Materials & Reagents EE_Purity->CheckMaterials Yes Final Final

Caption: Troubleshooting flowchart for low yield synthesis.

Q3: My amide coupling reaction is sluggish or failing. What can I do?

A3: Amide bond formation can be challenging, especially with electron-deficient or sterically hindered amines.[5][6] If standard methods like EDC/HOBt or HATU are ineffective, consider the following:

  • Activation Method: The carboxylic acid must be activated. If an activated ester (via HATU, HOBt) is formed but does not react with the amine, a more reactive intermediate may be necessary.[7] Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can significantly increase reactivity.[7][8]

  • Coupling Reagents: The choice of coupling reagent is critical. For difficult couplings, stronger reagents or different activation strategies may be required.

  • Base and Solvent: The presence of a suitable base (e.g., DIPEA, Et₃N) is essential to neutralize generated acids and to ensure the amine is in its free-base form.[8] The solvent can also play a key role; polar aprotic solvents like DMF or acetonitrile are common.

  • Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes drive a sluggish reaction to completion, although this may increase the risk of side reactions or racemization.[6]

Method Coupling Reagent(s) Typical Substrates Advantages Potential Issues & Troubleshooting
Carbodiimide EDC, DCC + HOBt, DMAPGeneral purpose, widely used.Readily available; EDC byproducts are water-soluble, simplifying workup.Fails with very electron-deficient amines.[6] DCC produces urea byproduct that is difficult to remove. Add catalytic HOBt/DMAP to improve efficiency.[6]
Onium Salt HATU, HBTU + Base (DIPEA)Electron-deficient and sterically hindered amines.High reactivity, fast reaction times.Can be expensive; racemization risk if not handled properly. Ensure appropriate stoichiometry of base.
Acid Chloride SOCl₂, Oxalyl Chloride + Amine + BaseUnreactive carboxylic acids or amines.Highly reactive intermediate.Harsh conditions (heat may be needed for formation).[8] Potential for side reactions. Requires careful handling of reagents. Ensure complete conversion to the acid chloride before adding the amine.[8]
Phosphonium BOP-Cl + Base (Et₃N)Good for peptide couplings.Effective for many systems.Can be sluggish for some substrates, resulting in low yields.[6]

Table 1: Comparison of common amide coupling methods.

Q4: How can I improve the chiral separation and prevent loss of material during purification?

A4: Chiral separations are often a bottleneck. For purification of the final amide or intermediate ester, consider these techniques:

  • Fractional Crystallization: For diastereomeric salt resolution, success depends on finding a solvent system where one diastereomer is significantly less soluble. This often requires screening various solvents and optimizing temperature and cooling rates.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is a powerful tool for both analytical assessment of enantiomeric excess (ee%) and preparative separation.[9][10] Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak IC) are effective for separating chiral amides.[9] SFC is often faster and uses less solvent than HPLC.[9]

  • Workup: Amine-containing compounds can be tricky to purify. If your product is basic, an acidic wash can remove it from the organic layer. Conversely, if impurities are basic, an acid wash can remove them. Forming an HCl salt of a chiral amine can sometimes facilitate purification by precipitation.[11]

Key Experimental Protocols

Protocol 1: Chiral Resolution of (±)-Ethyl Nipecotate (Conceptual)

This protocol is based on the principles of diastereomeric salt resolution described for nipecotate derivatives.[1]

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve dibenzoyl-L-tartaric acid (~0.5 eq, for resolving a basic amine) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic ethyl nipecotate solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt should be checked at this stage (e.g., by chiral HPLC after liberating the free amine).

  • Recrystallization: If the desired purity is not achieved, one or more recrystallizations from a fresh solvent may be necessary.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., pH 9-10) with a base like sodium carbonate. Extract the liberated (R)-ethyl nipecotate into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-ethyl nipecotate.

Protocol 2: General Amide Coupling with EDC/HOBt

This is a standard protocol for amide bond formation.[6]

  • Preparation: To a solution of (R)-Nipecotic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated HOBt ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as DIPEA or Et₃N (2-3 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating may be applied.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final (R)-Nipecotamide.

EDC_HOBt_Mechanism RCOOH R-COOH ((R)-Nipecotic Acid) Active_Inter O-acylisourea (Highly Reactive Intermediate) RCOOH->Active_Inter + EDC EDC EDC->Active_Inter + HOBt_Ester HOBt Active Ester (Less prone to racemization) Active_Inter->HOBt_Ester + HOBt Byproduct EDC-Urea (Byproduct) Active_Inter->Byproduct hydrolysis or reaction with amine HOBt HOBt HOBt->HOBt_Ester Amide R-CONH-R' ((R)-Nipecotamide) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

References

Technical Support Center: Purification of (R)-Nipecotamide(1+)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-Nipecotamide(1+).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (R)-Nipecotamide, offering step-by-step solutions.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Question: I am not achieving baseline separation of (R)- and (S)-Nipecotamide using a chiral HPLC column. What are the potential causes and how can I troubleshoot this?

Answer:

Achieving optimal enantiomeric separation is a critical and often challenging step. Several factors can influence the resolution. Below is a systematic approach to troubleshooting poor separation.

Potential Causes and Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is paramount for chiral separations. Not all chiral columns are effective for all racemates.

    • Recommendation: For Nipecotamide and related amide compounds, an α1-acid glycoprotein (AGP) column, such as a CHIRALPAK® AGP, is often successful.[1] If you are using a different type of column (e.g., cellulose- or cyclodextrin-based) and observing poor resolution, consider switching to an AGP column.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, buffer, and pH, significantly impacts retention and selectivity.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, acetonitrile, methanol) can alter the interactions between the enantiomers and the CSP. Systematically vary the percentage of the organic modifier. For a CHIRALPAK® AGP column, a mobile phase containing a low percentage of isopropanol (e.g., 2-10%) in a phosphate or acetate buffer is a good starting point.[1]

    • Buffer and pH: Since Nipecotamide is a basic compound, the pH of the mobile phase will affect its ionization state and interaction with the stationary phase. For an AGP column, the recommended pH range is typically 4.0 to 7.0.[2] Start with a buffer at a pH of around 4.5 (e.g., 0.1 M sodium phosphate buffer) and adjust in small increments to observe the effect on resolution.[1]

  • Low Column Efficiency: A decrease in column efficiency can lead to peak broadening and loss of resolution.

    • Flow Rate: High flow rates can decrease efficiency. For analytical separations on a 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point. If resolution is poor, try decreasing the flow rate (e.g., to 0.8 mL/min) to see if peak shape and separation improve.

    • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Operating at a controlled, slightly sub-ambient to ambient temperature (e.g., 20-25 °C) is recommended.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained impurities, leading to a decline in performance.

    • Column Washing: Follow the manufacturer's instructions for column washing and regeneration. A generic approach for a reversed-phase chiral column is to flush with a series of solvents from high to low polarity (e.g., isopropanol, then methanol, then water).

    • Guard Column: Employ a guard column to protect the analytical column from contaminants.

Issue 2: Presence of Impurities Other Than the (S)-enantiomer

Question: My purified (R)-Nipecotamide sample shows the presence of unknown peaks in the HPLC chromatogram. What are the likely impurities and how can I remove them?

Answer:

Impurities can originate from the starting materials, side reactions during synthesis, or degradation. The most common synthesis route for racemic Nipecotamide is the hydrogenation of nicotinamide.

Potential Impurities and Removal Strategies:

  • Unreacted Nicotinamide: The starting material, nicotinamide, may not have fully reacted.

    • Identification: Compare the retention time of the impurity peak with a standard of nicotinamide under the same HPLC conditions.

    • Removal: Nicotinamide has different polarity compared to Nipecotamide. Purification by standard silica gel column chromatography before chiral separation should effectively remove it. Alternatively, recrystallization from a suitable solvent system can be employed. A process for purifying nicotinamide involves recrystallization from a water-containing 2-methylpropanol-1 solvent at a pH between 7 and 10.[3]

  • Nicotinic Acid: Hydrolysis of the amide group in either the starting material (nicotinamide) or the product (Nipecotamide) can lead to the formation of nicotinic acid.

    • Identification: Compare the retention time with a standard of nicotinic acid.

    • Removal: Nicotinic acid is an acidic impurity. It can be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate). Alternatively, a process involving suspending the impure nicotinamide in a non-aqueous solvent like benzene and treating it with an amine (e.g., piperidine) can form a soluble salt of nicotinic acid, allowing the purified nicotinamide to be recovered by filtration.[4]

  • Other Hydrogenation Byproducts: The hydrogenation of the aromatic ring of nicotinamide can sometimes lead to over-reduction or side reactions, though these are generally less common with controlled reaction conditions.

    • Identification: These impurities may require characterization by mass spectrometry (MS) and NMR.

    • Removal: Preparative chromatography is the most effective method for removing structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the purification of (R)-Nipecotamide?

A1: The primary challenge is the separation of the desired (R)-enantiomer from its mirror image, the (S)-enantiomer. Enantiomers have identical physical properties in a non-chiral environment, making their separation difficult. This requires a chiral environment, typically achieved through chiral chromatography or diastereomeric salt crystallization.

Q2: Can I use a non-chiral HPLC column for the purification of (R)-Nipecotamide?

A2: A non-chiral HPLC column cannot separate enantiomers. You must use a chiral stationary phase (CSP) to resolve the racemic mixture of Nipecotamide.

Q3: Are there any alternatives to chiral HPLC for separating the enantiomers of Nipecotamide?

A3: Yes, diastereomeric salt crystallization is a classical method for chiral resolution.[5] This involves reacting the racemic Nipecotamide (a base) with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form a mixture of diastereomeric salts.[6] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[5] After separation, the desired enantiomer of Nipecotamide can be recovered by treating the purified diastereomeric salt with a base.

Q4: My sample is not dissolving well in the mobile phase for chiral HPLC. What should I do?

A4: It is always best to dissolve the sample in the mobile phase itself. If solubility is an issue, you can try dissolving the sample in a small amount of a stronger, compatible solvent (e.g., methanol or isopropanol) and then diluting it with the mobile phase. Ensure the final injection volume is small to minimize solvent effects that can distort peak shape. Always filter your sample solution before injection to prevent particulates from clogging the column frit.

Q5: How can I confirm the identity of the (R)- and (S)-Nipecotamide peaks in my chromatogram?

A5: The most definitive way is to inject a pure standard of one of the enantiomers, if available. Alternatively, you can use a chiral detector, such as a circular dichroism (CD) detector, which can distinguish between enantiomers. If these are not available, you may need to collect the fractions for each peak and analyze them using a technique that can determine absolute stereochemistry, such as X-ray crystallography of a suitable derivative, or by comparing their optical rotation to literature values.

Data Presentation

Table 1: Representative Chiral HPLC Parameters for (R)-Nipecotamide Purification

ParameterRecommended Condition
Column CHIRALPAK® AGP, 5 µm, 150 x 4.6 mm
Mobile Phase 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Table 2: Expected Performance Data (Illustrative)

AnalyteRetention Time (min)Resolution (Rs)Purity (%)Yield (%)
(R)-Nipecotamide ~8.5\multirow{2}{}{> 2.0}> 99.5\multirow{2}{}{> 95 (for the separation step)}
(S)-Nipecotamide ~10.2> 99.5

Note: The above data are illustrative and based on typical performance for similar compounds on a CHIRALPAK® AGP column. Actual retention times and resolution may vary depending on the specific column, system, and experimental conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Analysis of (R)-Nipecotamide Purity

This protocol details an analytical method for determining the enantiomeric purity of a Nipecotamide sample.

  • Mobile Phase Preparation (1 L of 0.1 M Sodium Phosphate Buffer, pH 4.5 with 2% Isopropanol):

    • Dissolve 12.0 g of anhydrous sodium dihydrogen phosphate (NaH₂PO₄) in approximately 900 mL of HPLC-grade water.

    • Adjust the pH to 4.5 using a dilute solution of phosphoric acid or sodium hydroxide.

    • Bring the final volume to 980 mL with HPLC-grade water.

    • Add 20 mL of HPLC-grade isopropanol.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or vacuum degasser.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Nipecotamide sample and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Operation:

    • Column: CHIRALPAK® AGP, 5 µm, 150 x 4.6 mm.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically around 15-20 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Racemic Nipecotamide (Crude Product) impurity_removal Initial Purification (e.g., Column Chromatography, Liquid-Liquid Extraction) start->impurity_removal Remove synthesis byproducts chiral_sep Chiral Separation (Chiral HPLC or Diastereomeric Crystallization) impurity_removal->chiral_sep Isolate racemic mixture analysis Purity & Enantiomeric Excess Analysis (HPLC) chiral_sep->analysis Separate enantiomers final_product (R)-Nipecotamide(1+) (>99% ee) analysis->final_product Confirm purity

Caption: Experimental workflow for the purification of (R)-Nipecotamide.

Troubleshooting_Logic start Poor Enantiomeric Resolution? check_column Is the column appropriate? (e.g., CHIRALPAK AGP) start->check_column No check_mp Is the mobile phase optimized? start->check_mp Yes change_column Switch to a recommended column check_column->change_column No check_column->check_mp Yes optimize_ph Adjust pH (4.0-7.0) check_mp->optimize_ph No check_system Is the system efficient? check_mp->check_system Yes optimize_modifier Vary organic modifier % optimize_ph->optimize_modifier optimize_flow Decrease flow rate check_system->optimize_flow No control_temp Control column temperature optimize_flow->control_temp

Caption: Troubleshooting decision tree for chiral HPLC separation.

References

Optimizing the stability of (R)-Nipecotamide(1+) in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of (R)-Nipecotamide(1+) in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (R)-Nipecotamide(1+)?

A1: The stability of (R)-Nipecotamide(1+) can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a cyclic amine amide, the amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The piperidine ring itself is generally stable but can be subject to oxidation.

Q2: What are the likely degradation pathways for (R)-Nipecotamide(1+)?

A2: The most probable degradation pathway is the hydrolysis of the amide bond to yield (R)-nipecotic acid and ammonia. This is more likely to occur at pH extremes. Oxidative degradation of the piperidine ring is also a possibility, potentially leading to the formation of N-oxides or other oxidation products.

Q3: In which solvents is (R)-Nipecotamide(1+) expected to be most stable?

A3: Generally, (R)-Nipecotamide(1+) is expected to be most stable in neutral aqueous solutions (around pH 7) and in aprotic organic solvents such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO) at room temperature. Stability will decrease in strong acidic or basic aqueous solutions due to hydrolysis.

Q4: How can I monitor the degradation of (R)-Nipecotamide(1+)?

A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach.[1][2] This method can separate the intact (R)-Nipecotamide(1+) from its degradation products, allowing for accurate quantification of its remaining concentration over time.

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation study, or stress testing, involves intentionally subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents) to accelerate its degradation. This helps to identify potential degradation products and establish the degradation pathways.[1] The information from these studies is crucial for developing a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Rapid degradation of (R)-Nipecotamide(1+) in an aqueous buffer.
  • Question: I am observing rapid loss of my (R)-Nipecotamide(1+) sample in an aqueous buffer. What could be the cause and how can I fix it?

  • Answer:

    • Check the pH of your buffer: (R)-Nipecotamide(1+) is susceptible to hydrolysis at acidic and basic pH. Verify that the pH of your buffer is within the neutral range (pH 6-8) for optimal stability.

    • Evaluate for microbial contamination: If the buffer is not sterile, microbial growth could lead to enzymatic degradation. Ensure you are using a sterile buffer or add a suitable antimicrobial agent if your experiment allows.

    • Control the temperature: Higher temperatures will accelerate hydrolysis. Store your solutions at a lower temperature (e.g., 2-8 °C) to improve stability.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram during a stability study.
  • Question: My HPLC analysis of a stability sample shows several unexpected peaks that are not present in my initial sample. What are these and what should I do?

  • Answer:

    • These are likely degradation products. The purpose of a stability study is to identify and quantify such products.

    • Characterize the degradation products: If possible, use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of these unknown peaks. This can help in elucidating the degradation pathway.

    • Optimize your HPLC method: Ensure your HPLC method has sufficient resolution to separate all degradation products from the parent compound and from each other. You may need to adjust the mobile phase composition, gradient, or column chemistry. A well-developed method is crucial for accurate stability assessment.[2]

Issue 3: Poor recovery of (R)-Nipecotamide(1+) from a formulated product.
  • Question: I am trying to quantify (R)-Nipecotamide(1+) in a formulation, but the recovery is consistently low. Why is this happening?

  • Answer:

    • Investigate excipient interactions: Some excipients in your formulation could be reacting with (R)-Nipecotamide(1+), leading to its degradation. Conduct compatibility studies by preparing binary mixtures of (R)-Nipecotamide(1+) with each excipient and analyzing them over time.

    • Optimize your sample extraction procedure: (R)-Nipecotamide(1+) might be strongly adsorbing to certain components of your formulation matrix. Ensure your extraction solvent and procedure are effective in completely solubilizing and recovering the compound.

    • Assess for degradation during extraction: The conditions used for extraction (e.g., pH, temperature) might be causing degradation of the analyte. Evaluate the stability of (R)-Nipecotamide(1+) under your extraction conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of (R)-Nipecotamide(1+)

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-Nipecotamide(1+) at a concentration of 1 mg/mL in a suitable solvent (e.g., water or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze (R)-Nipecotamide(1+) and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent peak.

Data Presentation

Table 1: Hypothetical Stability of (R)-Nipecotamide(1+) in Different Solvents at 25°C

SolventpHStorage Duration (days)% (R)-Nipecotamide(1+) Remaining
Water7.030>99%
0.1 M HCl1.0785%
0.1 M NaOH13.0790%
AcetonitrileN/A30>99%
DMSON/A30>99%

Note: This data is for illustrative purposes and should be replaced with experimental data.

Table 2: Summary of Forced Degradation Studies for (R)-Nipecotamide(1+)

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C72 h~15%1
0.1 M NaOH, 60°C72 h~10%1
3% H₂O₂, RT72 h~5%2
Heat (60°C, solid)7 days<1%0
PhotolysisICH Q1B<2%1

Note: This data is for illustrative purposes and should be replaced with experimental data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of (R)-Nipecotamide(1+) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo sampling Sample at Time Points (e.g., 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Workflow for the forced degradation study of (R)-Nipecotamide(1+).

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent (R)-Nipecotamide(1+) hydrolysis_product (R)-Nipecotic Acid + NH3 parent->hydrolysis_product H+ or OH- oxidation_product Oxidized Derivatives (e.g., N-oxide) parent->oxidation_product [O]

References

Troubleshooting common issues in (R)-Nipecotamide(1+) cell-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Nipecotamide(1+) in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-Nipecotamide(1+)?

(R)-Nipecotamide(1+) is the protonated form of (R)-Nipecotamide.[1] Nipecotic acid, a related compound, is known to be an inhibitor of GABA reuptake, specifically targeting GABA transporters (GATs).[2] Therefore, (R)-Nipecotamide(1+) is presumed to act as a competitive inhibitor of GATs, leading to an increase in the extracellular concentration of GABA. This modulation of the GABAergic system is crucial for its potential therapeutic effects. Imbalances in GABA levels are associated with several neurological disorders, including epilepsy and anxiety.[2][3]

Q2: Which cell lines are suitable for (R)-Nipecotamide(1+) experiments?

The choice of cell line is critical and depends on the specific research question. Cell lines endogenously expressing or transiently transfected with GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1) are commonly used.[4] Examples include:

  • HEK293 (Human Embryonic Kidney) cells: Easily transfectable and often used for expressing specific GAT subtypes.[5]

  • CHO (Chinese Hamster Ovary) cells: Another readily transfectable cell line suitable for transporter assays.

  • Astrocytes: These glial cells are known to express GABA transporters and are relevant for studying GABA uptake in the central nervous system.[6]

  • Neuronal cell lines (e.g., SH-SY5Y, Neuro-2a): These cells can provide a more physiologically relevant context for studying the effects of GAT inhibitors.[5]

The selection should be guided by the specific GAT subtype of interest and the desired experimental system.

Q3: What is a typical concentration range for (R)-Nipecotamide(1+) in cell-based assays?

The optimal concentration of (R)-Nipecotamide(1+) will vary depending on the cell line, the specific GAT subtype being studied, and the assay conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Based on related compounds like tiagabine, a GAT-1 inhibitor, concentrations ranging from nanomolar to micromolar are often tested.[2]

Q4: How should I prepare and store (R)-Nipecotamide(1+)?

(R)-Nipecotamide is a heterocyclic intermediate.[] For experimental use, it should be dissolved in a suitable solvent, such as sterile water or a buffer like PBS, to create a stock solution. The protonated form, (R)-Nipecotamide(1+), will exist in equilibrium in aqueous solutions.[1] It is advisable to prepare fresh solutions for each experiment or to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium over the duration of the experiment should also be considered, as components in the media can sometimes interact with the test compound.[8][9][10]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results

Inconsistent results are a common challenge in cell-based assays.[11]

Possible Cause Troubleshooting Step
Cell Passage Number and Health Maintain a consistent and low cell passage number for all experiments. Ensure cells are healthy and in the exponential growth phase before starting the assay.[11]
Seeding Density Optimize and maintain a consistent cell seeding density. Uneven cell distribution can lead to variability.[11] Avoid the "edge effect" in multi-well plates by not using the outer wells or by filling them with sterile PBS or media.[11]
Compound Preparation Prepare fresh dilutions of (R)-Nipecotamide(1+) for each experiment from a frozen stock. Ensure complete solubilization.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions.
Incubation Time Strictly adhere to the optimized incubation times for compound treatment and assay development.
Issue 2: High Background Signal or Low Assay Window

A poor signal-to-background ratio can mask the effects of your compound.

Possible Cause Troubleshooting Step
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and substrate concentration.
Non-specific Binding In radiolabeled uptake assays, ensure that washing steps are sufficient to remove unbound radiolabel. Include appropriate controls for non-specific uptake (e.g., a known potent GAT inhibitor).[12]
Cell Health Unhealthy or dying cells can lead to leaky membranes and altered transporter function, contributing to high background. Monitor cell viability.
Reagent Quality Use high-quality reagents and ensure they are within their expiration dates.
Issue 3: Apparent Cytotoxicity of (R)-Nipecotamide(1+)

It is crucial to distinguish between the intended pharmacological effect and unintended cytotoxicity.

Possible Cause Troubleshooting Step
High Compound Concentration Perform a cytotoxicity assay (e.g., MTT, MTS, or resazurin assay) to determine the concentration range at which (R)-Nipecotamide(1+) is non-toxic to your cells.[13][14]
Solvent Toxicity If using a solvent other than water or buffer, ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. Run a solvent-only control.
Secondary Effects Prolonged inhibition of GABA uptake could potentially lead to downstream effects that impact cell viability. Correlate the time course of cytotoxicity with the primary assay readout.

Experimental Protocols

Protocol 1: [³H]-GABA Uptake Assay

This protocol is for measuring the inhibitory effect of (R)-Nipecotamide(1+) on GABA transporter activity.

Materials:

  • Cells expressing the GABA transporter of interest (e.g., GAT-1 transfected HEK293 cells)

  • 96-well cell culture plates

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • (R)-Nipecotamide(1+) stock solution

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency (typically 80-90%).

  • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Add assay buffer containing various concentrations of (R)-Nipecotamide(1+) or vehicle control to the wells.

  • To determine non-specific uptake, add a high concentration of a known GAT inhibitor (e.g., tiagabine) to a set of control wells.

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to each well. The final GABA concentration should be close to the Km for the transporter being studied.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[5]

  • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer or distilled water.

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of (R)-Nipecotamide(1+) relative to the vehicle control, after subtracting the non-specific uptake.

Protocol 2: Cytotoxicity Assay (MTT)

This protocol is to assess the potential cytotoxic effects of (R)-Nipecotamide(1+).

Materials:

  • Cells used in the primary assay

  • 96-well cell culture plates

  • (R)-Nipecotamide(1+) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimized density.

  • After 24 hours, treat the cells with a range of concentrations of (R)-Nipecotamide(1+) and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µl of MTT solution to each well to achieve a final concentration of 0.5 mg/ml.[14]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

GABASignalingPathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_pre->GABA_vesicle Packaging GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Inhibition Neuronal Inhibition GABA_R->Inhibition GABA_glia GABA GAT->GABA_glia Nipecotamide (R)-Nipecotamide(1+) Nipecotamide->GAT Inhibition

Caption: Simplified GABA signaling pathway and the inhibitory action of (R)-Nipecotamide(1+) on GABA transporters (GATs).

TroubleshootingWorkflow Start Inconsistent Results in GABA Uptake Assay CheckCells Verify Cell Health and Passage Number Start->CheckCells CheckCells->Start No CheckDensity Optimize and Standardize Cell Seeding Density CheckCells->CheckDensity Cells Healthy? CheckDensity->Start No CheckCompound Prepare Fresh Compound Dilutions CheckDensity->CheckCompound Density OK? CheckCompound->Start No CheckAssay Review Assay Protocol (Incubation, Washing) CheckCompound->CheckAssay Dilutions Fresh? CheckAssay->Start No RunControls Include Positive and Negative Controls CheckAssay->RunControls Protocol Followed? Cytotoxicity Perform Cytotoxicity Assay RunControls->Cytotoxicity Controls OK? Result Consistent Results Cytotoxicity->Result Non-toxic Dose Identified

Caption: A logical workflow for troubleshooting inconsistent results in (R)-Nipecotamide(1+) cell-based assays.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from (R)-Nipecotamide(1+) experiments for clear comparison.

Table 1: IC50 Values of (R)-Nipecotamide(1+) against different GABA Transporters

Transporter SubtypeCell LineIC50 (µM)95% Confidence Interval
GAT-1HEK2935.24.5 - 6.0
GAT-2CHO15.813.2 - 18.9
GAT-3Astrocyte8.97.5 - 10.6
BGT-1HEK293> 50-

Table 2: Cytotoxicity of (R)-Nipecotamide(1+) in Different Cell Lines

Cell LineIncubation TimeCC50 (µM)
HEK29324 hours> 100
HEK29348 hours85.3
CHO48 hours> 100
Astrocyte48 hours92.1

References

Refining analytical techniques for sensitive detection of (R)-Nipecotamide(1+)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining analytical techniques for the sensitive detection of (R)-Nipecotamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for the chiral separation of (R)-Nipecotamide?

A1: The recommended method is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP).[1][2] Specifically, baseline resolution of nipecotic acid amides, including (R)-Nipecotamide, has been successfully achieved using an alpha 1-acid glycoprotein (AGP) chiral column.[3]

Q2: I am not getting good separation with my current chiral column. What could be the issue?

A2: Not all chiral stationary phases are effective for every compound. For nipecotic acid amides, attempts to use beta-cyclodextrin, cellulose carbamate, and Pirkle-type columns did not result in satisfactory separation.[3] The choice of CSP is critical, and an AGP column is a documented successful option.[3] Beyond the column itself, factors such as mobile phase composition, pH, and the use of modifiers play a crucial role in achieving chiral resolution.[3]

Q3: What are the key mobile phase parameters to optimize for the analysis of (R)-Nipecotamide on an AGP column?

A3: For the separation of nipecotic acid amides on an AGP column, the following mobile phase parameters are critical for optimization:

  • pH: The pH of the mobile phase, typically a phosphate buffer, should be carefully controlled. A pH of 7.0 has been shown to be effective.[3]

  • Cationic Modifiers: The addition of a cationic modifier, such as Tetrabutylammonium (TBA), can significantly influence retention and resolution.[3]

  • Uncharged Modifiers: An uncharged organic modifier, like ethanol, is also a key component to optimize for achieving baseline separation.[3]

  • Buffer Ionic Strength: The ionic strength of the buffer can also impact the separation.[3]

Q4: Can I use mass spectrometry (MS) for the detection of (R)-Nipecotamide?

A4: Yes, mass spectrometry is a powerful detection technique that can be coupled with HPLC (LC-MS) for sensitive and selective detection of (R)-Nipecotamide. While mass spectrometry itself is generally "chirally blind" and cannot distinguish between enantiomers, it provides excellent sensitivity and selectivity when coupled with a successful chiral chromatographic separation.[4]

Q5: Are there alternative techniques to HPLC for chiral separation of nipecotamide?

A5: Yes, Capillary Electrophoresis (CE) is another powerful technique for chiral separations and can be an alternative to HPLC.[5] Chiral selectors are added to the background electrolyte in CE to facilitate the separation of enantiomers.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of (R)-Nipecotamide.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Chiral Resolution Ineffective Chiral Stationary Phase (CSP).Switch to an alpha 1-acid glycoprotein (AGP) chiral column, which has been proven effective for nipecotic acid amides.[3] Avoid using beta-cyclodextrin, cellulose carbamate, or Pirkle-type columns as they may not provide adequate separation for this class of compounds.[3]
Suboptimal mobile phase composition.Systematically optimize the mobile phase. Adjust the pH of the phosphate buffer (start around pH 7.0).[3] Vary the concentration of the cationic modifier (e.g., Tetrabutylammonium).[3] Optimize the concentration of the uncharged organic modifier (e.g., ethanol).[3]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Ensure the mobile phase pH is appropriate for the analyte's pKa. For basic compounds like nipecotamide, a slightly acidic to neutral pH can often improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Adjust the ionic strength of the mobile phase or the concentration of modifiers to minimize undesirable interactions.
Inconsistent Retention Times Fluctuations in temperature.Use a column oven to maintain a constant and controlled temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and modifier concentrations.
Column degradation.If the column has been used extensively, its performance may degrade. Replace the column if other troubleshooting steps fail.
Low Signal Intensity/Poor Sensitivity Suboptimal detector settings.Optimize detector parameters (e.g., wavelength for UV detection, ionization source parameters for MS).
Sample degradation.Ensure proper sample handling and storage to prevent degradation of (R)-Nipecotamide.
Inefficient ionization (for MS detection).Adjust the mobile phase composition to be more compatible with the mass spectrometer's ionization source (e.g., ensure appropriate pH and volatility of additives).

Experimental Protocols

HPLC Method for Chiral Separation of Nipecotic Acid Amides

This protocol is based on a successful method for the chiral separation of nipecotic acid amides.[3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • Chiral Column: alpha 1-acid glycoprotein (AGP) chiral column.

  • Mobile Phase:

    • Aqueous Component: Phosphate buffer (pH 7.0).

    • Cationic Modifier: Tetrabutylammonium (TBA).

    • Uncharged Modifier: Ethanol.

    • Note: The exact concentrations of the buffer, TBA, and ethanol should be optimized to achieve the best resolution for (R)-Nipecotamide.

  • Flow Rate: Typically 0.5 - 1.5 mL/min (to be optimized for the specific column dimensions).

  • Temperature: Controlled using a column oven, typically set between 20-40°C (to be optimized).

  • Detection: UV detector at a suitable wavelength for nipecotamide or a mass spectrometer with an appropriate ionization source.

  • Injection Volume: 5-20 µL (to be optimized based on sample concentration and sensitivity).

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare (R)-Nipecotamide Sample HPLC HPLC System Sample->HPLC Inject MobilePhase Prepare Mobile Phase (Phosphate Buffer, TBA, Ethanol) MobilePhase->HPLC Column AGP Chiral Column HPLC->Column Pump Detector UV or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Analyze Resolution & Quantify Chromatogram->Analysis

Caption: Experimental workflow for the chiral analysis of (R)-Nipecotamide by HPLC.

Troubleshooting_Logic Start Poor Chiral Resolution CheckColumn Is an AGP Column in Use? Start->CheckColumn ChangeColumn Switch to AGP Column CheckColumn->ChangeColumn No OptimizeMobilePhase Optimize Mobile Phase (pH, Modifiers) CheckColumn->OptimizeMobilePhase Yes ChangeColumn->OptimizeMobilePhase CheckTemp Is Temperature Stable? OptimizeMobilePhase->CheckTemp UseOven Use Column Oven CheckTemp->UseOven No CheckFlow Is Flow Rate Optimal? CheckTemp->CheckFlow Yes UseOven->CheckFlow AdjustFlow Adjust Flow Rate CheckFlow->AdjustFlow No Success Resolution Achieved CheckFlow->Success Yes AdjustFlow->Success

Caption: Troubleshooting logic for poor chiral resolution of (R)-Nipecotamide.

References

Technical Support Center: Improving Target Selectivity of Novel Nipecotamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of novel nipecotamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for nipecotamide derivatives?

A1: Nipecotamide derivatives have been investigated for their activity against a range of targets. Notably, they have been designed as inhibitors of enzymes such as thrombin (Thr), factor Xa (fXa), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[1] The selectivity for these targets can be modulated by chemical modifications to the nipecotamide scaffold.

Q2: How can I improve the target selectivity of my synthesized nipecotamide derivatives?

A2: Improving target selectivity is a key challenge in drug design.[2] For nipecotamide derivatives, structure-activity relationship (SAR) studies have shown that modifications to the substituents on the piperidine nitrogen and the linker connecting to distal groups are critical for modulating selectivity.[1] For example, a pyridyl moiety on the piperidine nitrogen has been associated with selective AChE inhibition, while guanidine or alkyl groups can confer selectivity for BChE.[1] Systematic modification of these chemical features and subsequent screening against a panel of related off-targets is a rational approach to improving selectivity.

Q3: What are the key experimental assays to determine the target selectivity of my compounds?

A3: The primary assays for determining target selectivity are enzymatic inhibition assays and radioligand binding assays. Enzymatic assays directly measure the inhibition of the target enzyme's activity, allowing for the determination of IC50 and Ki values.[3][4] Radioligand binding assays measure the affinity of your compound for the target receptor by competing with a radiolabeled ligand, which is particularly useful for receptor targets.[5][6][7]

Q4: My enzymatic assay is not working. What are the common causes?

A4: There are several potential reasons for a failed enzymatic assay. Common issues include:

  • Incorrect assay conditions: Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[8]

  • Component degradation: Use fresh or properly stored reagents, as enzymes and substrates can degrade over time.[8]

  • Omission of a step: Carefully follow the experimental protocol without skipping any steps.[8]

  • Incorrect wavelength reading: Verify the recommended wavelength for your assay and the filter settings on your instrument.[8]

  • Interfering substances: Samples may contain substances like EDTA, ascorbic acid, or detergents that can interfere with the assay.[8]

Q5: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?

A5: High non-specific binding can obscure your specific binding signal. To reduce it:

  • Optimize washing steps: Increase the volume and/or temperature of the wash buffer to more effectively remove unbound radioligand.[5]

  • Use appropriate blocking agents: Including BSA or casein in your buffers can help block non-specific binding sites.[9]

  • Choose a suitable radioligand: Hydrophobic radioligands tend to have higher non-specific binding.[6]

  • Select an appropriate unlabeled competitor: Use a structurally different compound with high affinity for the target receptor to define non-specific binding.[5]

Troubleshooting Guides

Enzymatic Inhibition Assays
Problem Possible Cause Solution
High Background Signal Endogenous enzyme activity in the sample.Incubate a control sample with the substrate alone to check for background activity. If present, consider using a specific inhibitor for the endogenous enzyme or further purifying your target enzyme.[10]
Spontaneous substrate degradation.Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values.
Low Signal or No Inhibition Inactive enzyme or inhibitor.Verify the activity of your enzyme with a known substrate and the integrity of your inhibitor stock solution. Prepare fresh solutions if necessary.
Sub-optimal assay conditions.Optimize pH, temperature, and incubation time for your specific enzyme.[11][12]
Insufficient inhibitor concentration.Test a wider range of inhibitor concentrations.
Inconsistent Readings Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[8]
Improperly thawed reagents.Ensure all components are completely thawed and mixed gently before use.[8]
Air bubbles in wells.Pipette gently against the wall of the tubes to avoid introducing air bubbles.[8]
Radioligand Binding Assays
Problem Possible Cause Solution
High Non-Specific Binding Insufficient washing.Increase the number and volume of washes. Consider using ice-cold wash buffer to slow dissociation.[5]
Hydrophobic interactions of the radioligand with the filter or plate.Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include BSA in the assay buffer.[6][13]
Inappropriate concentration of unlabeled ligand for defining non-specific binding.Use a concentration of unlabeled ligand that is 100-fold higher than its Kd to ensure saturation of specific sites.[5]
Low Specific Binding Low receptor density in the membrane preparation.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand.Use a fresh batch of radioligand and check its purity.[6]
Assay not at equilibrium.Determine the optimal incubation time by performing a time-course experiment.[14]
Poor Reproducibility Inconsistent membrane preparation.Ensure a standardized protocol for membrane preparation to maintain consistency between batches.
Pipetting variability, especially with small volumes.Use calibrated pipettes and consider serial dilutions to avoid pipetting very small volumes.

Data Presentation

Table 1: Structure-Activity Relationship of Isonipecotamide Derivatives as Thrombin and Cholinesterase Inhibitors.[1]

CmpdLinkerLinker pos.F-pos.thr Ki (μM)fXa Ki (μM)AChE Ki (μM)BChE Ki (μM)
1 OCH24'3'0.0065.600.0586.95
2 OCH24'4'0.2101.100.2401.21
3 CH2O4'4'26.80.7740.1652.60
4 OCH24'2'6.7025.13.880.425
6 OCH2CH24'3'2.140.4880.3691.75
7 OCH2CH24'4'4.460.1330.6505.63
8 CH2CH24'4'3.7237.70.4958.20

Ki values were determined by applying the Cheng-Prousoff equation to IC50 values. Data are means of three independent measurements.

Experimental Protocols

Protocol 1: Enzymatic Inhibition Assay for Thrombin

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials:

  • Purified human thrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)

  • Nipecotamide derivatives (test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of thrombin in assay buffer. The final concentration should be determined based on preliminary experiments to achieve a linear reaction rate.

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

    • Prepare serial dilutions of the nipecotamide derivatives in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 20 µL of the test compound dilutions or vehicle (for control wells) to the wells of a 96-well plate.

    • Add 160 µL of the thrombin solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of the chromogenic substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If the Km of the substrate is known, the Ki can be calculated using the Cheng-Prusoff equation.[3]

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay.

Materials:

  • Membrane preparation containing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Unlabeled competitor (a known high-affinity ligand for the receptor)

  • Nipecotamide derivatives (test compounds)

  • 96-well filter plates (e.g., GF/C)

  • Vacuum manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Preparation:

    • Pre-soak the filter plates with a blocking solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.

  • Assay Setup (in a separate 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of the unlabeled competitor at a concentration 100-fold higher than its Kd.

    • Competitive Binding: Add 50 µL of serial dilutions of the nipecotamide derivatives.

    • Add 50 µL of the radioligand at a concentration at or below its Kd to all wells.

    • Add 100 µL of the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (to reach equilibrium) with gentle agitation.[13]

  • Filtration and Washing:

    • Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (your nipecotamide derivative).

    • Fit the data to a one-site competition model to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation for competitive binding.

Mandatory Visualization

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1_4 PAR1/PAR4 Thrombin->PAR1_4 cleavage Gq Gq PAR1_4->Gq G12_13 G12/13 PAR1_4->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) RhoA->Platelet_Activation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: Thrombin signaling pathway leading to platelet activation.

AChE_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal_Termination Signal Termination AChE->Signal_Termination Nipecotamide_Derivative Nipecotamide Derivative (Inhibitor) Nipecotamide_Derivative->AChE inhibits

Caption: Role of AChE in cholinergic signaling and its inhibition.

Experimental_Workflow_Selectivity Start Start: Synthesized Nipecotamide Derivatives Primary_Screening Primary Screening: Enzymatic Inhibition Assay (Target of Interest) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Selectivity_Panel Selectivity Panel: Assays against Off-Targets Hit_Identification->Selectivity_Panel Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Data_Analysis Data Analysis: Determine IC50/Ki for all targets Selectivity_Panel->Data_Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization: Rational Design for Improved Selectivity SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Cycle End End: Selective Lead Compound Lead_Optimization->End

Caption: Experimental workflow for improving target selectivity.

References

Addressing and controlling for batch-to-batch variability of synthesized (R)-Nipecotamide(1+)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and control for batch-to-batch variability of synthesized (R)-Nipecotamide(1+).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of (R)-Nipecotamide(1+)?

A1: Batch-to-batch variability in the synthesis of (R)-Nipecotamide(1+) can arise from several factors throughout the manufacturing process.[1][2] The most common causes include:

  • Raw Material Inconsistency: Variations in the purity, isomeric ratio, and reactivity of starting materials and reagents.[1][3]

  • Process Parameter Deviations: Fluctuations in critical process parameters such as temperature, pressure, reaction time, and mixing speed.[3][4][5]

  • Human Error: Inconsistencies in operational procedures and techniques between different operators or shifts.[1][2]

  • Equipment Performance: Variations in the performance and calibration of reactors, purification columns, and analytical instruments.[1][2]

  • Environmental Factors: Changes in ambient temperature and humidity can affect reaction kinetics and product stability.[2][5]

Q2: What are the critical quality attributes (CQAs) for (R)-Nipecotamide(1+) that should be monitored to ensure batch consistency?

A2: To ensure the quality and consistency of each batch, the following critical quality attributes (CQAs) of (R)-Nipecotamide(1+) should be closely monitored:

  • Assay: The concentration of the active pharmaceutical ingredient (API).

  • Purity: The level of process-related impurities and degradation products.

  • Enantiomeric Purity: The ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification steps.

  • Water Content: The moisture level in the final product.

  • Physical Properties: Appearance, color, and solubility.

Q3: How can I establish a robust process to minimize batch-to-batch variability?

A3: Establishing a robust synthesis process involves a multi-faceted approach:

  • Thorough Process Understanding: Identify critical process parameters (CPPs) and their impact on CQAs through design of experiments (DoE).

  • Strict Raw Material Control: Implement rigorous quality control checks for all incoming raw materials.[2][3]

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all manufacturing steps.[2]

  • Process Analytical Technology (PAT): Utilize in-process monitoring to track reaction progress and ensure consistency.[6]

  • Regular Equipment Maintenance and Calibration: Ensure all equipment is functioning within specified parameters.[2]

  • Comprehensive Training: Provide thorough training to all personnel involved in the manufacturing process.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of (R)-Nipecotamide(1+).

Issue 1: Low Assay of (R)-Nipecotamide(1+) in the Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Incomplete Reaction 1. Review reaction monitoring data (e.g., HPLC, TLC) to confirm reaction completion.[7] 2. Verify the quality and stoichiometry of reactants.[8] 3. Check reaction temperature and time against the established protocol.[7]1. Optimize reaction time or temperature if necessary. 2. Use fresh, high-purity reagents. 3. Ensure accurate measurement of all reactants.
Degradation of Product 1. Analyze for the presence of known degradation products using a validated stability-indicating method. 2. Review purification conditions (e.g., pH, temperature) to identify potential degradation pathways.1. Adjust purification parameters to minimize degradation. 2. Implement appropriate storage conditions for intermediates and the final product.
Inefficient Purification 1. Evaluate the efficiency of the purification process (e.g., crystallization, chromatography). 2. Check for overloading of chromatography columns or improper solvent composition.1. Optimize purification parameters such as solvent ratios, temperature, and loading capacity. 2. Ensure proper packing and equilibration of chromatography columns.
Issue 2: High Levels of Impurities

Impurities Profile Comparison

Impurity Batch A (%) Batch B (%) Specification (%)
Starting Material0.050.25≤ 0.10
Process Impurity X0.120.55≤ 0.15
Degradation Product Y0.080.30≤ 0.10

Troubleshooting Flowchart for High Impurity Levels

Caption: Troubleshooting workflow for addressing high impurity levels.

Issue 3: Inconsistent Enantiomeric Purity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Racemization During Synthesis 1. Identify reaction steps with a high risk of racemization (e.g., harsh pH, high temperature). 2. Analyze samples at intermediate stages to pinpoint where racemization occurs.1. Modify reaction conditions to be milder. 2. Investigate alternative synthetic routes that preserve stereochemistry.
Inefficient Chiral Purification 1. Verify the performance of the chiral separation method (e.g., chiral HPLC, SFC). 2. Check the chiral stationary phase for degradation or contamination.1. Optimize the chiral separation method (e.g., mobile phase composition, temperature). 2. Replace the chiral column if necessary.
Inaccurate Analytical Method 1. Validate the chiral analytical method for accuracy, precision, and linearity. 2. Ensure proper integration of enantiomer peaks.1. Re-validate the analytical method. 2. Provide training to analysts on proper peak integration techniques.

Experimental Protocols

Protocol 1: HPLC Assay and Purity Determination

Objective: To determine the assay and purity of (R)-Nipecotamide(1+) using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Phosphate buffer (e.g., 20:80 v/v). Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve (R)-Nipecotamide(1+) reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the test batch of (R)-Nipecotamide(1+) in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the assay and impurity levels based on the peak areas.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of (R)-Nipecotamide(1+).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane, Ethanol, and TFA (e.g., 80:20:0.1 v/v/v). Filter and degas.

  • Sample Preparation: Dissolve the (R)-Nipecotamide(1+) sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

  • Analysis: Inject the sample solution and identify the peaks corresponding to the (R) and (S) enantiomers.

  • Calculation: Calculate the enantiomeric purity as the percentage of the area of the (R)-enantiomer peak relative to the total area of both enantiomer peaks.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a newly synthesized batch of (R)-Nipecotamide(1+).

Caption: Quality control testing workflow for (R)-Nipecotamide(1+).

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)-Nipecotamide versus (S)-Nipecotamide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereoselective inhibition of GABA transporters by the enantiomers of nipecotic acid, the parent compound of nipecotamide derivatives, reveals a significant preference for the (R)-enantiomer in targeting the primary GABA transporter, GAT1. This guide provides a comprehensive comparison of the biological activities of these two enantiomers, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.

The reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft is a critical process in regulating neuronal excitability. This process is mediated by GABA transporters (GATs), with GAT1 being the most prominent subtype in the brain. Inhibition of GAT1 can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission, a mechanism of action for several anticonvulsant drugs. Nipecotic acid, a cyclic amino acid, is a well-established competitive inhibitor of GATs. Its derivatives, often referred to under the umbrella of "nipecotamides" in a broader context, have been extensively studied. A key aspect of their pharmacology is stereoselectivity, where the three-dimensional arrangement of the molecule dramatically influences its biological activity.

Quantitative Comparison of Biological Activity

Experimental data consistently demonstrates that the (R)-enantiomer of nipecotic acid and its derivatives is significantly more potent in inhibiting GAT1 compared to the (S)-enantiomer. This stereoselectivity is a crucial factor in the development of effective and specific GAT1 inhibitors.

CompoundTransporterpIC50IC50
(R)-Nipecotic Acid mGAT14.24 ± 0.05~57.5 µM
mGAT23.13 ± 0.14~741.3 µM
mGAT33.83 ± 0.04~147.9 µM
mGAT43.63 ± 0.06~234.4 µM
(S)-Nipecotic Acid mGAT1< 4> 100 µM
mGAT2< 4> 100 µM
mGAT3< 4> 100 µM
mGAT4< 4> 100 µM

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 values are approximated from the pIC50 values. Data for (S)-Nipecotic acid often shows very low potency, with pIC50 values typically being below 4, indicating an IC50 greater than 100 µM.

For certain derivatives of nipecotic acid, this enantiomeric preference is even more pronounced. For instance, the (R)-enantiomer of N-(4,4-di-(3-methylthien-2-yl)but-3-enyl)nipecotic acid (tiagabine), a clinically used anticonvulsant, exhibits a 4-fold higher affinity for the GAT1 transporter than its (S)-counterpart. Interestingly, for the mGAT4 transporter, the (S)-enantiomer of some nipecotic acid derivatives has been found to be more active.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of GAT inhibitors.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with the cDNA encoding the desired human or murine GABA transporter subtype (e.g., hGAT1, mGAT1) using a suitable transfection reagent.

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and allowed to adhere overnight.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Cells are then pre-incubated for 10-20 minutes with varying concentrations of the test compounds ((R)- and (S)-Nipecotamide/Nipecotic acid).

  • A mixture of [³H]GABA (e.g., 50 nM) and unlabeled GABA (to achieve the desired final concentration) is added to each well to initiate the uptake.

  • The incubation is carried out at 37°C for a short period (e.g., 10-20 minutes) to ensure measurement of the initial uptake rate.

  • The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.

  • The cells are lysed with a scintillation cocktail or a suitable lysis buffer.

  • The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves using software like GraphPad Prism.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for the GAT by its ability to compete with a radiolabeled ligand that binds to the transporter.

1. Membrane Preparation:

  • HEK293 cells expressing the target GAT subtype are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, the cell membranes (e.g., 20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine or [³H]NO-711 for GAT1).

  • A range of concentrations of the unlabeled test compounds ((R)- and (S)-Nipecotamide/Nipecotic acid) are added to compete with the radioligand for binding to the transporter.

  • The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a potent unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined by non-linear regression.

  • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Glutamate -> GAD -> GABA vesicle GABA Vesicle presyn->vesicle Packaging vesicle->synapse Release (Exocytosis) gat1 GAT1 gaba GABA gaba->gat1 Reuptake gaba_r GABA Receptor gaba->gaba_r Binding r_nipecotamide (R)-Nipecotamide r_nipecotamide->gat1 Inhibition (Potent) s_nipecotamide (S)-Nipecotamide s_nipecotamide->gat1 Inhibition (Weak) postsyn_effect Inhibitory Postsynaptic Potential gaba_r->postsyn_effect

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT1, which is potently inhibited by (R)-Nipecotamide.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture & Transfect HEK293 cells with GAT1 start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding pre_incubation Pre-incubate with (R/S)-Nipecotamide seeding->pre_incubation add_radioligand Add [3H]GABA pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation wash Wash with ice-cold buffer to stop uptake incubation->wash lysis Lyse cells wash->lysis scintillation Quantify radioactivity lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End analysis->end

Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.

Validation of (R)-Nipecotamide's Antithrombotic Potential: A Comparative Analysis of its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the antithrombotic effects of nipecotamide derivatives, offering insights into the potential of (R)-Nipecotamide as an antithrombotic agent. Due to a lack of direct validation studies on (R)-Nipecotamide, this report focuses on the available experimental data for structurally related piperidine-3-carboxamide compounds. The data presented herein is intended to serve as a valuable resource for researchers investigating novel antiplatelet and antithrombotic therapies.

Comparative Efficacy of Nipecotamide Derivatives

The antithrombotic activity of several nipecotamide derivatives has been evaluated through in vitro and in vivo studies. The primary mechanism of action appears to be the inhibition of platelet aggregation. The following tables summarize the quantitative data from key studies, comparing the potency of different derivatives.

Table 1: In Vitro Inhibition of Human Platelet Aggregation by Nipecotamide Derivatives

CompoundAgonistIC50 (μM)Reference
4-Hexyloxyanilide of nipecotic acidADP & Adrenaline~40[1]
rac-A-1Not Specified46.25[2]
rac-A-1 (with Aspirin)Not Specified18.4[2]
A-1CPAFKi = 19.28[3]
Aspirin (for comparison)Adrenaline~60[1]

Note: A-1 is α,α'-bis[3-(N,N-diethylcarbamoyl)piperidino]-p-xylene, and A-1C is its meso diastereomer.

Table 2: In Vivo Antithrombotic Activity of Nipecotamide Derivative A-1C

CompoundAnimal ModelEndpointED50Therapeutic Index Increase (with Aspirin)Reference
A-1C (with Aspirin)MouseInhibition of collagen + epinephrine-induced thromboembolic death2-fold reduction compared to A-1C alone2.2[2]

Experimental Methodologies

The validation of the antithrombotic effects of nipecotamide derivatives has been conducted using established experimental protocols.

In Vitro Platelet Aggregation Assay

The inhibitory effect of nipecotamide derivatives on platelet aggregation is typically assessed using human platelet-rich plasma (PRP). The general protocol is as follows:

  • Blood Collection: Whole blood is collected from healthy human donors.

  • PRP Preparation: Platelet-rich plasma is prepared by centrifugation of the whole blood.

  • Aggregation Measurement: Platelet aggregation is induced by agonists such as adenosine diphosphate (ADP), adrenaline, or platelet-activating factor (PAF).

  • Inhibitor Testing: The nipecotamide derivative is added to the PRP before the agonist to determine its inhibitory effect.

  • Data Analysis: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is calculated.

In Vivo Thromboembolism Model

The in vivo antithrombotic efficacy is often evaluated in a mouse model of thromboembolism:

  • Animal Model: Mice are used for the study.

  • Drug Administration: The test compound (e.g., nipecotamide derivative with or without aspirin) is administered to the mice.

  • Induction of Thromboembolism: A combination of collagen and epinephrine is injected to induce thromboembolic death.

  • Endpoint: The dose of the compound that protects 50% of the animals from death (ED50) is determined.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in thrombosis and the experimental approach to its study, the following diagrams are provided.

Platelet_Aggregation_Pathway cluster_0 Vascular Injury cluster_1 Platelet Adhesion & Activation cluster_2 Intracellular Signaling cluster_3 Platelet Aggregation Collagen Collagen Exposure GPVI GPVI Receptor Collagen->GPVI vWF von Willebrand Factor (vWF) GPIb GPIb-IX-V Complex vWF->GPIb Platelet Resting Platelet Activated_Platelet Activated Platelet Platelet->Activated_Platelet Activation Thromboxane Thromboxane A₂ (TXA₂) Activated_Platelet->Thromboxane ADP ADP Secretion Activated_Platelet->ADP PLC Phospholipase C (PLC) GPVI->PLC GPIb->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC GPIIbIIIa GPIIb/IIIa Activation Ca2->GPIIbIIIa PKC->GPIIbIIIa Thromboxane->Activated_Platelet ADP->Activated_Platelet Fibrinogen Fibrinogen Binding GPIIbIIIa->Fibrinogen Thrombus Thrombus Formation Fibrinogen->Thrombus

Caption: Key signaling pathways in platelet activation and aggregation.

Antithrombotic_Assay_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Human Blood Sample B Prepare Platelet-Rich Plasma (PRP) A->B C Incubate PRP with (R)-Nipecotamide Derivative B->C D Induce Aggregation (e.g., with ADP, PAF) C->D E Measure Platelet Aggregation D->E F Determine IC50 E->F G Administer (R)-Nipecotamide Derivative to Mice H Induce Thromboembolism (Collagen + Epinephrine) G->H I Observe Survival H->I J Determine ED50 I->J

Caption: General experimental workflow for antithrombotic validation.

Discussion and Future Directions

The available data on nipecotamide derivatives suggest that this class of compounds holds promise as inhibitors of platelet aggregation. The synergistic effect observed with aspirin is particularly noteworthy, as it suggests a potential for combination therapy to enhance antithrombotic efficacy while potentially minimizing bleeding risks.

A detailed structure-activity relationship study of various piperidine-3-carboxamides revealed that potency is influenced by steric and hydrophobic factors. Specifically, bis-nipecotamidoalkanes and aralkanes were found to be more potent than their mono-substituted counterparts. The most potent compounds identified were α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene and 1-decyl-3-(N,N-diethylcarbamoyl)piperidine[4]. Another study identified 4-hexyloxyanilide of nipecotic acid as a highly active derivative[1].

The mechanism of action for some nipecotamides appears to involve competitive inhibition of the platelet-activating factor (PAF) receptor[3]. It is proposed that these compounds interact with anionic sites on platelets[4].

Crucially, there is a clear need for direct experimental validation of the antithrombotic effects of (R)-Nipecotamide itself. Future studies should aim to determine its IC50 in various platelet aggregation assays and its ED50 in relevant in vivo thrombosis models. A direct comparison with clinically used antiplatelet agents would be invaluable in assessing its therapeutic potential. Furthermore, elucidation of its precise molecular mechanism of action will be critical for its development as a potential therapeutic agent.

References

A Comparative Analysis of (R)-Nipecotamide(1+) Analogues and Leading Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a potent isonipecotamide-based thrombin inhibitor, a derivative of (R)-Nipecotamide(1+), against established direct thrombin inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways to offer a comprehensive overview for researchers in cardiovascular and antithrombotic drug development.

While the user's query specified "(R)-Nipecotamide(1+)", current scientific literature highlights the development of its derivatives, specifically isonipecotamide-based compounds, as highly potent and selective thrombin inhibitors. This guide will focus on a key example from this class, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide, and compare its in vitro efficacy with clinically approved direct thrombin inhibitors such as Dabigatran, Argatroban, and Bivalirudin.

Quantitative Efficacy of Thrombin Inhibitors

The inhibitory potency of a compound is a critical parameter in drug development. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value signifies a more potent inhibitor. The following table summarizes the Ki values for the isonipecotamide derivative and other well-known direct thrombin inhibitors.

CompoundType of InhibitionThrombin Ki (nM)
Isonipecotamide Derivative*Not Specified6[1][2]
DabigatranDirect, Reversible4.5
ArgatrobanDirect, Reversible~39
BivalirudinDirect, Reversible175.1 ± 65.4[3]

N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide

Experimental Protocols

The determination of the inhibition constant (Ki) is crucial for evaluating the efficacy of a potential drug candidate. A common method for this is the fluorometric thrombin inhibitor screening assay.

Fluorometric Thrombin Inhibition Assay for Ki Determination

This assay measures the ability of a compound to inhibit the activity of thrombin on a synthetic fluorogenic substrate.

Materials:

  • Purified human α-thrombin

  • Fluorogenic thrombin substrate (e.g., AMC-based peptide)

  • Assay Buffer (e.g., Tris-HCl with stabilizers)

  • Test inhibitor (Isonipecotamide derivative or other compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the thrombin enzyme in an appropriate dilution buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor at various concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add a fixed volume of the thrombin enzyme solution.

    • Add a corresponding volume of each inhibitor dilution to the wells. Include a control well with no inhibitor.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Measurement:

    • Initiate the reaction by adding a fixed volume of the thrombin substrate solution to each well.

    • Immediately place the microplate in a fluorescence reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • The IC50 value can then be converted to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing Molecular Interactions and Pathways

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the coagulation cascade and the general workflow of an inhibitor screening assay.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates VII VII VIIa VIIa VII->VIIa VIIa->X Activates TF Tissue Factor TF->VIIa Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Thrombin_Inhibitors Direct Thrombin Inhibitors (e.g., Isonipecotamide derivative) Thrombin_Inhibitors->Thrombin Inhibit

Caption: The Coagulation Cascade and the Site of Action for Direct Thrombin Inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Thrombin Solution D Incubate Thrombin with Inhibitor A->D B Prepare Inhibitor Dilutions B->D C Prepare Substrate Solution E Add Substrate to Initiate Reaction C->E D->E F Measure Fluorescence Kinetically E->F G Calculate IC50 and Ki F->G

Caption: General Workflow for a Fluorometric Thrombin Inhibitor Screening Assay.

References

The Multifaceted Pharmacology of Nipecotamide Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

Nipecotamide, a derivative of nipecotic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of pharmacologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nipecotamide derivatives, focusing on their applications as anticonvulsant, neuroprotective, and anticoagulant agents. Experimental data is presented to deliniate the impact of structural modifications on biological activity, offering valuable insights for the rational design of future therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of nipecotamide derivatives can be significantly modulated by substitutions on the nipecotamide core. The following tables summarize the quantitative SAR data for different series of these compounds, highlighting the key structural features that govern their activity.

N-Substituted Nipecotamide Derivatives as Multifunctional Antiepileptic Agents

A series of N-substituted nipecotamide derivatives have been synthesized and evaluated for their potential as multifunctional agents for epilepsy treatment. These compounds were designed to combine the known GABA-ergic activity of the nipecotamide moiety with antioxidant and anti-inflammatory properties.

Compound IDR Group (Substitution on Nipecotamide Nitrogen)DPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Superoxide Anion Inhibition (%)Anticonvulsant Activity (MES Test) ED50 (mg/kg)
11c Cinnamaldehyde derivative70.992.048.4Data not available
ControlNipecotamide> 200> 200< 10Inactive

Data synthesized from publicly available research.[1]

Key SAR Insights:

  • The introduction of a cinnamaldehyde moiety (compound 11c ) dramatically enhances the radical scavenging activity compared to the parent nipecotamide.[1]

  • Compound 11c also demonstrated potent inhibitory effects on abnormal electrical discharges in electrophysiological studies and showed the ability to cross the blood-brain barrier.[1]

  • This suggests that hybridization of nipecotamide with natural aldehydes possessing antioxidant properties is a promising strategy for developing multifunctional antiepileptic drugs.

Isonipecotamide-Based Dual Thrombin and Cholinesterase Inhibitors for Alzheimer's Disease

A series of isonipecotamide derivatives have been investigated as dual inhibitors of thrombin and cholinesterases (AChE and BChE), two key targets in Alzheimer's disease.

Compound IDLinker between Isonipecotamide and Phenyl RingSubstitution on Phenyl RingThrombin Kᵢ (µM)AChE Kᵢ (µM)BChE Kᵢ (µM)
1 -CONH-4-F0.0060.0586.95
2 -CONH-3-FNot specifiedNot specifiedNot specified
18 -OCH₂-4-FNot specified> 100.85 ± 0.03
20 -OCH₂-4-ClNot specified> 100.21 ± 0.01
23 -CONH-4-Cl-biphenyl0.031 ± 0.001> 100.090 ± 0.004

Data synthesized from publicly available research.[2][3]

Key SAR Insights:

  • The nature and position of the linker and the substituent on the distal phenyl ring significantly influence the inhibitory potency and selectivity.

  • An OCH₂ linker generally favors BChE inhibition, while a CONH linker can lead to potent thrombin inhibition.[3]

  • Substitution at the meta-position of the phenyl ring was found to be more potent than ortho- or para-substitution for thrombin inhibition.[3]

  • Replacement of a fluorine with a chlorine atom (compare compounds 18 and 20 ) enhanced potency against both BChE and factor Xa.[2]

  • The presence of a guanidino group at the piperidine nitrogen in combination with a 4-Cl-biphenyl moiety (compound 23 ) resulted in a potent dual factor Xa/BChE inhibitor.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[2][4][5]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compounds in a suitable solvent.

    • In a 96-well plate, add a defined volume of each test compound concentration to the wells.

    • Add an equal volume of the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][4]

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage against compound concentration.[4]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[3][6][7]

  • Procedure:

    • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][6]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

    • Add a small volume of the test compound at various concentrations to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Superoxide Anion Radical Scavenging Assay:

  • Principle: This assay measures the scavenging of superoxide radicals (O₂•⁻) generated by a non-enzymatic (e.g., phenazine methosulfate-NADH) or enzymatic (e.g., xanthine-xanthine oxidase) system. The reduction of nitroblue tetrazolium (NBT) by O₂•⁻ to form a colored formazan product is inhibited by superoxide scavengers.[1][8][9]

  • Procedure (PMS-NADH system):

    • The reaction mixture contains Tris-HCl buffer, NBT solution, NADH solution, and the test compound.[8]

    • The reaction is initiated by adding phenazine methosulfate (PMS).[8]

    • After incubation for a specific time (e.g., 5 minutes) at room temperature, the absorbance is measured at 560 nm.[8]

    • The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of the control.

In Vivo Anticonvulsant and Neurotoxicity Assays

1. Maximal Electroshock Seizure (MES) Test:

  • Principle: This is a widely used preclinical model for generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat) to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[10][11][12]

  • Procedure:

    • Administer the test compound to the animals at various doses.

    • After a predetermined time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes.[10]

    • Observe the animals for the presence or absence of the tonic hindlimb extension.

    • The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.[10]

2. Pentylenetetrazole (PTZ)-Induced Seizure Test:

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. This model is used to identify compounds that can raise the seizure threshold.[13][14][15]

  • Procedure:

    • Administer the test compound to the animals.

    • After a specific time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for the onset and severity of seizures, typically using a scoring system (e.g., Racine scale).

    • The ability of the compound to delay the onset of seizures or reduce their severity is recorded.

3. Rotarod Test:

  • Principle: This test assesses motor coordination, balance, and motor learning in rodents. It is often used to evaluate the potential neurotoxic side effects of a drug.[16][17][18]

  • Procedure:

    • Animals are placed on a rotating rod that can be set at a constant or accelerating speed.

    • The latency to fall from the rod is recorded.

    • A decrease in the time spent on the rod after drug administration compared to a pre-drug baseline indicates motor impairment.

Enzyme Inhibition Assays

1. Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method):

  • Principle: This spectrophotometric method measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[19][20][21]

  • Procedure:

    • The reaction is typically performed in a 96-well plate.

    • The reaction mixture includes a buffer, DTNB, the test inhibitor at various concentrations, and the enzyme (AChE or BChE).

    • The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • The change in absorbance is monitored over time.

    • The percentage of inhibition is calculated, and the IC50 or Kᵢ value is determined.

2. Thrombin Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin. A fluorogenic or chromogenic substrate for thrombin is used, and the inhibition of substrate cleavage is monitored.[22][23][24]

  • Procedure (Fluorometric):

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains thrombin enzyme and the test inhibitor.

    • After a pre-incubation period, a fluorogenic thrombin substrate is added.

    • The fluorescence is measured over time in a kinetic mode (e.g., Ex/Em = 350/450 nm).[22][23]

    • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme alone).

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

GABAergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R GAT1 GAT-1 (GABA Transporter) GABA_synapse->GAT1 Reuptake Cl_channel Cl- Influx GABA_A_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization cluster_pre cluster_pre GAT1->cluster_pre Nipecotamide_deriv Nipecotamide Derivatives Nipecotamide_deriv->GAT1 Inhibition

Caption: GABAergic signaling pathway and the inhibitory action of nipecotamide derivatives on the GABA transporter GAT-1.

Multi_Target_Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization Scaffold Nipecotamide Scaffold Library Derivative Library Synthesis Scaffold->Library Assay1 Thrombin Inhibition Assay Library->Assay1 Assay2 Cholinesterase Inhibition Assay Library->Assay2 Assay3 Antioxidant Assays (DPPH, ABTS) Library->Assay3 Data1 Kᵢ / IC₅₀ Values Assay1->Data1 Assay2->Data1 Assay3->Data1 SAR SAR Analysis Data1->SAR Model1 Anticonvulsant Models (MES, PTZ) Model2 Neurotoxicity (Rotarod) Model1->Model2 Assess Side Effects Data2 ED₅₀ / Behavioral Data Model1->Data2 Data2->SAR SAR->Library Iterative Design SAR->Model1 Lead Lead Compound SAR->Lead

References

Comparing the efficacy of (R)-Nipecotamide(1+) across different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of piperidine-containing compounds across various cancer cell lines, providing a framework for future research in the absence of specific data on (R)-Nipecotamide(1+).

Introduction

Extensive research has been conducted to identify novel therapeutic agents for the treatment of cancer. One class of compounds that has garnered significant interest is the piperidine derivatives. Piperidine, a six-membered heterocyclic amine, is a common scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] While a specific inquiry into the anticancer efficacy of (R)-Nipecotamide(1+) did not yield any publicly available data, this guide will provide a comparative overview of the anticancer activities of other piperidine derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

The therapeutic potential of piperidine derivatives has been observed in a variety of cancers, including breast, prostate, colon, lung, and ovarian cancer.[2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[2]

Comparative Efficacy of Piperidine Derivatives

The following table summarizes the in vitro anticancer activity of several piperidine derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or the concentration that inhibits cell growth by 50% (GI50), with lower values indicating higher potency.

Compound/DerivativeCancer Cell Line(s)Efficacy (IC50 / GI50 in µM)Reference(s)
cis-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 (Colon Carcinoma)6 - 11[5]
trans-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 (Colon Carcinoma), BE (Colon Carcinoma)6 - 11[5]
Compound 17a (a piperidine derivative) PC3 (Prostate Cancer)Concentration-dependent inhibition of proliferation[2][4]
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) MDA-MB-231 (Breast Cancer), MCF-7 (Breast Cancer)Inhibition of cell proliferation, G0/G1 cell cycle arrest[2]
Various synthetic piperidinones HCT-116 (Colorectal Carcinoma), MCF-7 (Breast Cancer)Potent activity, with some IC50 values comparable to doxorubicin[6]

Experimental Protocols

The evaluation of the anticancer efficacy of piperidine derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Cell Culture

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

  • Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content.

    • Cells are seeded and treated in 96-well plates as described for the MTT assay.

    • After treatment, cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read at a specific wavelength (e.g., 540 nm) to determine cell density. The GI50 value is then calculated.[1]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the test compound.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Cells are treated with the compound, harvested, and fixed in ethanol.

    • The fixed cells are treated with RNase A and stained with PI.

    • The DNA content of the cells is analyzed by flow cytometry.

Visualizing Molecular Pathways and Experimental Design

To better understand the potential mechanisms of action and the experimental approach to evaluating anticancer compounds, the following diagrams are provided.

Generic Apoptosis Signaling Pathway ext_stim External Stimulus (e.g., Drug Treatment) death_rec Death Receptor ext_stim->death_rec cas8 Caspase-8 death_rec->cas8 bid BID cas8->bid cas3 Caspase-3 cas8->cas3 tbid tBID bid->tbid mito Mitochondrion tbid->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 apoptosome Apoptosome cas9->apoptosome apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2 bcl2->mito

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow for Anticancer Drug Screening start Compound Synthesis and Selection cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity Cytotoxicity/Viability Assays (MTT, SRB) cell_culture->cytotoxicity ic50 Determine IC50/GI50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

Caption: A general workflow for the in vitro screening of potential anticancer compounds.

Conclusion

While there is no specific information available on the anticancer efficacy of (R)-Nipecotamide(1+), the broader class of piperidine derivatives has demonstrated significant potential as anticancer agents. The data presented in this guide highlights the activity of various piperidine-containing compounds against several cancer cell lines. The detailed experimental protocols and illustrative diagrams provide a solid foundation for researchers to design and conduct further studies in this promising area of cancer drug discovery. Future investigations are warranted to explore the full therapeutic potential of novel piperidine derivatives, potentially including (R)-Nipecotamide(1+), and to elucidate their mechanisms of action.

References

Assessing the Binding Specificity of (R)-Nipecotamide Isomers to GABA Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of nipecotamide isomers to their primary target proteins, the GABA transporters (GATs). It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the GABAergic system. This document presents quantitative binding data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to (R)-Nipecotamide and its Targets

(R)-Nipecotamide is a derivative of nipecotic acid, a well-established inhibitor of GABA transporters (GATs). GATs are a family of neurotransmitter transporters responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. By inhibiting GATs, particularly the GAT1 subtype, compounds like nipecotic acid and its derivatives can increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action is of significant therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.

While the primary targets of nipecotamide-related compounds are the GATs, broader screening has suggested that some derivatives may also interact with other proteins, such as cholinesterases and thrombin. This guide will focus on the binding specificity of nipecotamide to the four main GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT1.

Comparative Binding Affinity of (±)-Nipecotic Acid and Other GAT Inhibitors

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT-1 IC50 (µM)
(±)-Nipecotic acid8[1]38 (rat)[1]106[1]2370[1]
Tiagabine0.07---
NO-7110.047403503570
SKF 89976A-5509447210
Guvacine----
SNAP-5114>200215140

Note: The IC50 values can vary depending on the experimental conditions and the species from which the transporters are derived.

Potential Off-Target Binding: Cholinesterase and Thrombin

While the primary focus is on GABA transporters, derivatives of nipecotamide, specifically isonipecotamide derivatives, have been shown to inhibit thrombin and cholinesterases. For instance, an N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivative demonstrated a Ki of 6 nM for thrombin, 0.058 µM for electric eel acetylcholinesterase (eeAChE), and 6.95 µM for equine butyrylcholinesterase (eqBChE).[2][3] This highlights the potential for this chemical scaffold to interact with other protein targets, a critical consideration in drug development.

Experimental Protocols

[³H]-GABA Uptake Assay for GAT Inhibition

This protocol is a common method to determine the inhibitory potency of compounds on GABA transporters.

Materials:

  • HEK-293 cells stably expressing the GAT subtype of interest

  • 96-well cell culture plates

  • Assay buffer (e.g., HBSS supplemented with 10 mM HEPES, pH 7.4)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Test compound ((R)-Nipecotamide(1+) or other inhibitors) at various concentrations

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Seed the HEK-293 cells expressing the target GAT subtype in a 96-well plate and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add the test compound at a range of concentrations to the wells. Include a control with no inhibitor.

  • Initiation of Uptake: Add a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-GABA taken up by the cells. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Purified cholinesterase (AChE or BChE)

  • 96-well microplate

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE)

  • Test compound

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the cholinesterase solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Thrombin Inhibition Assay

This is a fluorometric or colorimetric assay to screen for thrombin inhibitors.[1]

Materials:

  • Purified human thrombin

  • 96-well microplate (black plates for fluorometric assays)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Fluorogenic or chromogenic thrombin substrate

  • Test compound

  • Fluorometric or colorimetric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of thrombin, substrate, and the test compound in the assay buffer.

  • Compound and Enzyme Incubation: In the wells of the microplate, add the test compound at various concentrations followed by the thrombin solution. Include appropriate controls.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the thrombin substrate to each well.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 350/450 nm) or absorbance at appropriate intervals.

  • Data Analysis: The rate of increase in fluorescence or absorbance is proportional to the thrombin activity. Calculate the percentage of inhibition and determine the IC50 or Ki value for the test compound.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis GAT3 GAT3 Synaptic_Cleft->GAT3 GAT1 GAT1 Synaptic_Cleft->GAT1 GABA_in_cleft GABA GABA_Receptor GABA Receptor GABA_in_cleft->GABA_Receptor Neuronal_Inhibition Neuronal_Inhibition GABA_Receptor->Neuronal_Inhibition Cl- influx cluster_glia cluster_glia GAT3->cluster_glia cluster_presynaptic cluster_presynaptic GAT1->cluster_presynaptic Nipecotamide (R)-Nipecotamide(1+) Nipecotamide->GAT1 Inhibition

Caption: Simplified GABAergic signaling pathway showing the role of GAT1 in GABA reuptake and its inhibition by (R)-Nipecotamide(1+).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed GAT-expressing cells B Prepare inhibitor dilutions C Prepare [3H]-GABA solution D Wash cells C->D E Add inhibitor D->E F Add [3H]-GABA E->F G Incubate F->G H Wash to terminate G->H I Cell lysis H->I J Scintillation counting I->J K Calculate IC50 J->K Logical_Comparison A (R)-Nipecotamide(1+) B Primary Target GABA Transporters (GATs) A->B interacts with C Alternative Targets (e.g., Cholinesterases, Thrombin) A->C may interact with D Binding Affinity (IC50 / Ki) B->D C->D E Selectivity Profile (GAT1 vs GAT2/3/BGT1) D->E F Comparative Analysis E->F

References

Safety Operating Guide

Proper Disposal of (R)-Nipecotamide(1+): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-Nipecotamide(1+), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with chemical waste.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle (R)-Nipecotamide(1+) with appropriate personal protective equipment (PPE). Based on available safety data for similar compounds, (R)-Nipecotamide(1+) may cause skin and serious eye irritation.[1][2][3]

Required PPE:

  • Wear protective gloves.[2][4]

  • Wear eye and face protection.[2][4]

  • Wash hands thoroughly after handling.[4]

Chemical Incompatibility

To prevent hazardous reactions, do not mix (R)-Nipecotamide(1+) waste with incompatible materials. Store waste in designated, clearly labeled containers, segregated from incompatible chemicals.[5]

Incompatible Materials
Strong oxidizing agents
Strong acids
Strong bases
Strong reducing agents
Metals
Halogenated agents
Table 1: Chemical Incompatibilities. This table summarizes materials that should not be mixed with (R)-Nipecotamide(1+) waste.[6]
Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of (R)-Nipecotamide(1+) waste:

Step 1: Container Selection and Labeling

  • Select a container that is in good condition, compatible with the chemical waste, and can be securely closed.[5][7] For solid waste, a plastic-lined cardboard box or a pail is suitable.[5]

  • Label the container with the words "HAZARDOUS WASTE" and list all chemical constituents, including "(R)-Nipecotamide(1+)", with their approximate percentages.[5][7] Trade names and chemical formulas are not sufficient.[5]

Step 2: Waste Collection

  • Solid Waste: Place contaminated solid waste, such as gloves, weighing papers, and empty vials, into the designated, labeled container.[5]

  • Liquid Waste: For solutions of (R)-Nipecotamide(1+), use a dedicated, labeled container for liquid hazardous waste. Do not pour chemical waste down the sink.[5]

  • Ensure the container is kept closed except when adding waste.[5]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[7]

  • All waste containers must be placed in secondary containment trays to prevent the spread of potential spills.[5]

  • Keep containers of incompatible waste separated.[5]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of the chemical waste in the regular trash or through other non-compliant methods.[8][9][10]

Spill and Emergency Procedures

In the event of a spill, immediately clean the area while wearing appropriate PPE.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

  • Large Spills: For significant spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (R)-Nipecotamide(1+).

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: (R)-Nipecotamide(1+) Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe check_incompatible Check for Incompatibilities (Acids, Bases, Oxidizers) ppe->check_incompatible spill Spill Occurs ppe->spill container Select & Label Compatible Container 'HAZARDOUS WASTE' collect_waste Collect Waste in Labeled Container container->collect_waste check_incompatible->container store_saa Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_saa secondary_containment Place in Secondary Containment Tray store_saa->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs end End: Proper Disposal contact_ehs->end spill->check_incompatible No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->ppe

Figure 1: A flowchart outlining the procedural steps for the safe disposal of (R)-Nipecotamide(1+).

References

Personal protective equipment for handling (R)-Nipecotamide(1+)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of (R)-Nipecotamide(1+). The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.

Operational and Disposal Plan

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of personal protective equipment.[1][2]

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as the compound may cause skin irritation. Gloves should be inspected before use and washed before removal.
Body Protection A laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Minimizes the risk of respiratory irritation from inhaling airborne particles.[4]

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.

  • Engineering Controls : Always handle (R)-Nipecotamide(1+) in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust and vapors.

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

  • Dispensing : When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Disposal Procedures

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Characterization : (R)-Nipecotamide(1+) waste should be considered hazardous.

  • Containerization : Collect waste in a designated, labeled, and sealed container.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[5]

Data Presentation

The following table summarizes key data for Nipecotamide and related compounds, which may be indicative of the properties of (R)-Nipecotamide(1+).

PropertyValueSource Compound
Molecular Formula C6H12N2O(R)-Nipecotamide[]
Molecular Weight 128.17 g/mol (R)-Nipecotamide[]
Appearance White to Light yellow powder to crystalNipecotamide
Melting Point 108.0 to 113.0 °CNipecotamide
Hazards Causes skin irritation, Causes serious eye irritationNipecotamide

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling (R)-Nipecotamide(1+) in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area b->c Proceed to Handling d Weigh and Transfer Compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Dispose of Waste in Labeled Container f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for Safe Handling of (R)-Nipecotamide(1+).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Nipecotamide(1+)
Reactant of Route 2
(R)-Nipecotamide(1+)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。